molecular formula C8H19Cl2N3O B1378266 4-(Ethylamino)piperidine-4-carboxamide dihydrochloride CAS No. 1394041-12-3

4-(Ethylamino)piperidine-4-carboxamide dihydrochloride

Cat. No.: B1378266
CAS No.: 1394041-12-3
M. Wt: 244.16 g/mol
InChI Key: YLGWBFCUYNJFTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Ethylamino)piperidine-4-carboxamide dihydrochloride is a useful research compound. Its molecular formula is C8H19Cl2N3O and its molecular weight is 244.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(ethylamino)piperidine-4-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O.2ClH/c1-2-11-8(7(9)12)3-5-10-6-4-8;;/h10-11H,2-6H2,1H3,(H2,9,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGWBFCUYNJFTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1(CCNCC1)C(=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Potential Mechanisms of Action of 4-(Ethylamino)piperidine-4-carboxamide Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine-4-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active agents. While the specific mechanism of action for 4-(ethylamino)piperidine-4-carboxamide dihydrochloride is not yet fully elucidated in publicly available literature, the extensive research on analogous compounds provides a strong foundation for predicting its potential biological targets and pharmacological effects. This technical guide synthesizes the current understanding of the piperidine-4-carboxamide class of molecules, presenting several plausible mechanisms of action. For each potential pathway, we provide a detailed overview, the supporting evidence from related compounds, and a comprehensive, step-by-step experimental workflow to enable researchers to investigate the activity of this compound. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its derivatives.

Introduction to the Piperidine-4-Carboxamide Scaffold

The piperidine ring is a fundamental heterocyclic motif frequently incorporated into the design of therapeutic agents due to its favorable physicochemical properties, including its ability to improve solubility and oral bioavailability.[1] The 4-carboxamide substitution provides a key interaction point, often serving as a hydrogen bond donor and acceptor, which can facilitate binding to a variety of biological targets. The versatility of this scaffold allows for the synthesis of large and diverse chemical libraries, leading to the discovery of compounds with a wide array of pharmacological activities.[1][2]

Chemical Structure of 4-(Ethylamino)piperidine-4-carboxamide:

  • IUPAC Name: 4-(ethylamino)piperidine-4-carboxamide[3]

  • Molecular Formula: C8H17N3O[3]

  • Molecular Weight: 171.24 g/mol [3]

The dihydrochloride salt form is typically used to enhance the solubility and stability of the compound for research and potential therapeutic applications.

Plausible Mechanisms of Action and Investigative Workflows

Based on the established activities of structurally related piperidine-4-carboxamides, we will now explore the most probable mechanisms of action for this compound.

Antiparasitic Activity via Proteasome Inhibition

Mechanistic Overview:

Recent studies have identified piperidine carboxamides as potent and selective inhibitors of the Plasmodium falciparum 20S proteasome β5 subunit (Pf20Sβ5).[4] The proteasome is a critical cellular machine responsible for protein degradation, and its inhibition leads to the accumulation of damaged or unfolded proteins, ultimately causing parasite death.[4] Notably, some piperidine carboxamides have shown species selectivity, with minimal inhibition of human proteasome isoforms, making this an attractive target for antimalarial drug development.[4] The binding mode identified through cryo-electron microscopy revealed a novel, non-covalent interaction in a previously unexplored pocket of the β5 active site, distal from the catalytic threonine.[4]

Experimental Workflow for Investigating Proteasome Inhibition:

A systematic approach is required to determine if this compound functions as a proteasome inhibitor.

Step 1: In Vitro P. falciparum Growth Inhibition Assay

  • Objective: To assess the compound's ability to inhibit the growth of malaria parasites in a red blood cell culture.

  • Methodology:

    • Culture chloroquine-sensitive and -resistant strains of P. falciparum in human red blood cells.

    • Serially dilute this compound and add to the parasite cultures.

    • After a 72-hour incubation, quantify parasite growth using a SYBR Green I-based fluorescence assay.

    • Calculate the IC50 (half-maximal inhibitory concentration) value.

Step 2: Proteasome Activity Assays

  • Objective: To directly measure the inhibitory effect of the compound on the chymotrypsin-like activity of the P. falciparum and human proteasomes.

  • Methodology:

    • Use purified P. falciparum 20S proteasome and commercially available human constitutive and immunoproteasomes.

    • Utilize a fluorogenic substrate specific for the chymotrypsin-like (β5) subunit (e.g., Suc-LLVY-AMC).

    • Incubate the proteasomes with varying concentrations of the test compound.

    • Measure the fluorescence generated from the cleavage of the substrate to determine the rate of proteasomal activity.

    • Calculate the IC50 values for both parasite and human proteasomes to assess selectivity.

Step 3: In Vivo Efficacy in a Mouse Model of Malaria

  • Objective: To evaluate the compound's ability to clear a malaria infection in a living organism.

  • Methodology:

    • Use a suitable mouse model, such as the P. berghei-infected mouse model or a humanized mouse model with P. falciparum-infected human red blood cells.

    • Administer this compound orally or via another appropriate route at various doses.

    • Monitor parasitemia levels daily by microscopic examination of blood smears.

    • Assess the reduction in parasite load and the survival rate of the treated mice compared to a vehicle control group.

Diagram: Proposed Workflow for Investigating Proteasome Inhibition

G A Start: 4-(Ethylamino)piperidine- 4-carboxamide dihydrochloride B In Vitro P. falciparum Growth Inhibition Assay A->B Initial Screening C Proteasome Activity Assays (P. falciparum vs. Human) B->C Mechanism Confirmation D In Vivo Efficacy in Mouse Model of Malaria C->D Preclinical Validation E Conclusion: Potential Antimalarial Agent via Proteasome Inhibition D->E Final Assessment

Caption: Workflow to assess antimalarial proteasome inhibitory activity.

Antibacterial Activity via DNA Gyrase Inhibition

Mechanistic Overview:

Another important therapeutic area where piperidine-4-carboxamides have shown promise is in antibacterial drug discovery. Specifically, compounds with this scaffold have been identified as a novel structural subclass of Novel Bacterial Topoisomerase Inhibitors (NBTIs) that target DNA gyrase.[5] DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. Its inhibition leads to bacterial cell death. Some piperidine-4-carboxamides have demonstrated bactericidal activity against clinically relevant pathogens like Mycobacterium abscessus.[5]

Experimental Workflow for Investigating DNA Gyrase Inhibition:

Step 1: Minimum Inhibitory Concentration (MIC) Determination

  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a target bacterium.

  • Methodology:

    • Use a panel of clinically relevant bacterial strains, including Gram-positive and Gram-negative bacteria, and mycobacteria.

    • Perform a broth microdilution assay according to CLSI guidelines.

    • Serially dilute the compound in a 96-well plate containing bacterial inoculum.

    • After incubation, determine the MIC by visual inspection for turbidity.

Step 2: DNA Gyrase Supercoiling Assay

  • Objective: To directly measure the inhibitory effect of the compound on the enzymatic activity of DNA gyrase.

  • Methodology:

    • Use purified DNA gyrase from a target bacterium (e.g., E. coli or M. abscessus).

    • Incubate the enzyme with relaxed plasmid DNA in the presence of ATP and varying concentrations of the test compound.

    • Separate the supercoiled and relaxed DNA forms by agarose gel electrophoresis.

    • Visualize the DNA bands with a fluorescent dye and quantify the inhibition of supercoiling.

    • Calculate the IC50 value.

Step 3: In Vivo Efficacy in a Murine Infection Model

  • Objective: To assess the compound's ability to treat a bacterial infection in a living organism.

  • Methodology:

    • Establish a relevant infection model, such as a murine thigh infection model or a systemic infection model.

    • Administer the compound at various doses and treatment schedules.

    • At the end of the treatment period, euthanize the animals and determine the bacterial load in the target tissues (e.g., thigh muscle, spleen).

    • Compare the bacterial burden in treated animals to that in a vehicle control group.

Diagram: Proposed Workflow for Investigating DNA Gyrase Inhibition

G A Start: 4-(Ethylamino)piperidine- 4-carboxamide dihydrochloride B Minimum Inhibitory Concentration (MIC) Determination A->B Initial Screening C DNA Gyrase Supercoiling Assay B->C Target Identification D In Vivo Efficacy in Murine Infection Model C->D Preclinical Evaluation E Conclusion: Potential Antibacterial Agent via DNA Gyrase Inhibition D->E Final Assessment

Caption: Workflow to assess antibacterial DNA gyrase inhibitory activity.

Antiviral Activity via CCR5 Antagonism

Mechanistic Overview:

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that serves as a coreceptor for the entry of the most common strains of HIV-1 into host cells. Small molecules that block the interaction between the viral envelope glycoprotein gp120 and CCR5 can prevent viral entry and replication. Piperidine-based structures have been successfully developed as CCR5 antagonists.[6] Structure-activity relationship studies have defined a pharmacophore model for piperidine- and piperazine-based CCR5 antagonists, which includes hydrogen bond acceptors and hydrophobic groups.[6]

Experimental Workflow for Investigating CCR5 Antagonism:

Step 1: CCR5 Binding Assay

  • Objective: To determine if the compound can displace a known CCR5 ligand from the receptor.

  • Methodology:

    • Use cell membranes from a cell line stably expressing human CCR5.

    • Perform a radioligand binding assay using a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1β).

    • Incubate the membranes with the radioligand and varying concentrations of the test compound.

    • Measure the amount of bound radioactivity to determine the displacement of the radioligand.

    • Calculate the Ki (inhibition constant).

Step 2: HIV-1 Entry Assay

  • Objective: To assess the compound's ability to block the entry of CCR5-tropic HIV-1 into target cells.

  • Methodology:

    • Use a single-cycle infectivity assay with pseudotyped viruses expressing the HIV-1 envelope glycoprotein and a reporter gene (e.g., luciferase).

    • Infect target cells expressing CD4 and CCR5 in the presence of varying concentrations of the test compound.

    • After incubation, measure the reporter gene activity to quantify viral entry.

    • Calculate the IC50 value.

Step 3: Antiviral Activity against Primary HIV-1 Isolates

  • Objective: To evaluate the compound's antiviral potency against a panel of clinically relevant HIV-1 strains.

  • Methodology:

    • Infect peripheral blood mononuclear cells (PBMCs) with different primary isolates of CCR5-tropic HIV-1.

    • Culture the infected cells in the presence of varying concentrations of the test compound.

    • After several days, measure the amount of viral replication by quantifying the p24 antigen in the culture supernatant using an ELISA.

    • Calculate the EC50 (half-maximal effective concentration) for each viral isolate.

Diagram: Proposed Workflow for Investigating CCR5 Antagonism

G A Start: 4-(Ethylamino)piperidine- 4-carboxamide dihydrochloride B CCR5 Binding Assay A->B Receptor Interaction C HIV-1 Entry Assay B->C Functional Inhibition D Antiviral Activity against Primary HIV-1 Isolates C->D Broad-Spectrum Activity E Conclusion: Potential Antiviral Agent via CCR5 Antagonism D->E Final Assessment

Caption: Workflow to assess antiviral CCR5 antagonist activity.

Summary of Potential Mechanisms and Comparative Data

Potential MechanismTargetKey Evidence from AnalogsTherapeutic Area
Proteasome InhibitionPlasmodium falciparum 20S proteasome β5 subunitPotent and selective inhibition by piperidine carboxamides.[4]Antimalarial
DNA Gyrase InhibitionBacterial DNA GyraseNovel class of NBTIs with activity against Mycobacterium abscessus.[5]Antibacterial
CCR5 AntagonismHuman CCR5 ReceptorPiperidine-based structures are known CCR5 antagonists.[6][7]Antiviral (HIV)
Ergosterol Biosynthesis InhibitionFungal Sterol C14-reductase and Sterol C8-isomerase4-aminopiperidines show antifungal activity by this mechanism.[8]Antifungal
Secretory Glutaminyl Cyclase (sQC) InhibitionHuman sQCPiperidine-4-carboxamide moiety found in a novel sQC inhibitor.[9]Neurodegenerative Diseases (e.g., Alzheimer's)
NAPE-PLD InhibitionN-Acylphosphatidylethanolamine Phospholipase DPyrimidine-4-carboxamides act as inhibitors.[10]Inflammation, Pain, Anxiety
Soluble Epoxide Hydrolase (sEH) InhibitionHuman sEHPiperidine/piperazine amides of chromone-2-carboxylic acid are sEH inhibitors.[11]Inflammatory Disorders
Analgesic and Anti-inflammatory ActivityNot fully definedN-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides exhibit these properties.[12]Pain and Inflammation

Conclusion

The this compound molecule belongs to a chemical class with a proven track record of diverse and potent biological activities. While the specific mechanism of action for this particular compound remains to be determined, the existing literature strongly suggests several plausible and exciting avenues for investigation, including antiparasitic, antibacterial, antiviral, and anti-inflammatory activities. The experimental workflows detailed in this guide provide a robust and scientifically rigorous framework for elucidating the pharmacological profile of this compound. The elucidation of its precise mechanism of action will be a critical step in unlocking its full therapeutic potential and guiding its future development as a novel therapeutic agent.

References

  • Lawong, A., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Available at: [Link]

  • Negatu, D. A., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. ACS Infectious Diseases. Available at: [Link]

  • Wikipedia. (n.d.). CCR5 receptor antagonist. Available at: [Link]

  • PubChem. (n.d.). 4-(Ethylamino)piperidine-4-carboxamide. Available at: [Link]

  • Ukrainets, I. V., et al. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. Molecules. Available at: [Link]

  • PubChem. (n.d.). 4-{2-[(Thiophene-2-carbonyl)-amino]-ethylamino}-piperidine-1-carboxylic acid ethyl ester. Available at: [Link]

  • Al-Ostath, R. A., et al. (2024). Structure–activity relationship of piperidine derivatives with antimicrobial activity. ResearchGate. Available at: [Link]

  • Pferschy-Wenzig, E.-M., et al. (2022). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules. Available at: [Link]

  • van der Wel, T., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. Available at: [Link]

  • Lead Sciences. (n.d.). 4-(Ethylamino)piperidine-4-carboxamide. Available at: [Link]

  • Rubtsova, S. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

  • Casy, A. F., & Ogungbamila, F. O. (1982). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. Available at: [Link]

  • Narayanan, S., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Guler, E., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link]

  • Google Patents. (n.d.). CN114044783A - Preparation method of idoxaban and intermediate thereof.
  • Kumar, R., & Singh, P. (2013). Piperidin-4-one: the potential pharmacophore. PubMed. Available at: [Link]

  • PubChem. (n.d.). 4-Anilinopiperidine-4-carboxamide. Available at: [Link]

  • Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. (n.d.). Ethyl 4-oxo-1-piperidinecarboxylate. Available at: [Link]

  • PubChem. (n.d.). Ethyl 4-piperidinecarboxylate. Available at: [Link]

Sources

Introduction: The 4-Aminopiperidine Scaffold as a Privileged Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Pharmacological Profile of 4-(Ethylamino)piperidine Analogs

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of clinically approved drugs and bioactive molecules.[1][2] Its saturated, six-membered heterocyclic structure offers a versatile three-dimensional framework that can be readily functionalized to modulate critical physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.[1] These characteristics allow piperidine-containing molecules to effectively interact with a wide range of biological targets, including those in the central nervous system (CNS), as well as microbial and viral pathogens.[1]

Within this broad class, the 4-aminopiperidine substructure and its derivatives, such as the 4-(ethylamino)piperidine core, represent a particularly fruitful area of research. By introducing a basic nitrogen atom at the 4-position, medicinal chemists can create key salt bridges and hydrogen bond interactions within receptor binding pockets, significantly influencing pharmacological activity. The substitution pattern on this amino group, as well as on the piperidine ring nitrogen, allows for fine-tuning of a compound's affinity, selectivity, and functional activity (agonist vs. antagonist). This guide provides a detailed exploration of the synthesis, pharmacological profiles, structure-activity relationships (SAR), and key experimental methodologies associated with 4-(ethylamino)piperidine analogs and their close chemical relatives, offering a comprehensive resource for researchers in drug development.

Synthetic Strategies for 4-Aminopiperidine Analogs

The generation of diverse libraries of 4-aminopiperidine analogs is critical for exploring their therapeutic potential. A prevalent and efficient method for their synthesis is the reductive amination of N-substituted 4-piperidone derivatives.[3] This approach offers a convergent and flexible route to introduce a wide variety of substituents on both the 4-amino group and the piperidine nitrogen.

A more complex, multi-step synthesis is often required for specific, highly functionalized analogs, such as those designed as high-affinity sigma-1 (σ1) receptor ligands.[4] Key steps in such syntheses can include conjugate additions to introduce substituents at the 2-position, Wittig reactions for chain homologation, and a series of reduction and substitution reactions to build the final aminoethyl side chain.[4] An efficient route to other key intermediates involves the Curtius rearrangement of isonipecotate derivatives, which allows for the introduction of various substituents at the 4-position of the piperidine ring.[5] The choice of synthetic strategy is dictated by the desired substitution pattern and the need to control stereochemistry, which can be crucial for biological activity.

G cluster_start Starting Materials cluster_main_reaction Core Synthesis cluster_final_steps Final Derivatization start1 N-Protected-4-Piperidone reductive_amination Reductive Amination (e.g., NaBH(OAc)3) start1->reductive_amination Ketone Substrate start2 Primary/Secondary Amine (R2-NH-R3) start2->reductive_amination Amine Nucleophile intermediate N-Protected-4-Aminopiperidine Analog reductive_amination->intermediate deprotection Deprotection of Piperidine N intermediate->deprotection alkylation N-Alkylation / N-Arylation (R1-X) deprotection->alkylation final_product Final 4-(Alkylamino)piperidine Analog alkylation->final_product

General Synthetic Workflow via Reductive Amination.

Pharmacological Profiles and Mechanisms of Action

Analogs based on the 4-(ethylamino)piperidine scaffold exhibit remarkable polypharmacology, demonstrating activity at a diverse set of biological targets. This versatility underscores the scaffold's value in developing novel therapeutics for a range of diseases.

Sigma-1 (σ1) Receptor Ligands

The sigma-1 (σ1) receptor is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, implicated in cellular stress responses, ion channel regulation, and neuronal signaling. A series of 4-(2-aminoethyl)piperidine derivatives have been synthesized and identified as potent σ1 receptor ligands.[4]

Structure-Activity Relationship (SAR): The affinity of these analogs for the σ1 receptor is highly dependent on the substituents at both the piperidine nitrogen (R¹) and the terminal amine.

  • Piperidine N-Substituent (R¹): A small methyl group at the R¹ position results in significantly higher σ1 affinity compared to an unsubstituted (R¹=H) or N-ethyl substituted piperidine ring.[4]

  • Terminal Amine Substituent: The nature of the group attached to the ethylamino moiety is critical. A benzylamine or a cyclohexylmethylamine generally confers high affinity, with Kᵢ values in the low nanomolar range.[4]

  • Selectivity: Many of the potent σ1 ligands within this class show high selectivity over the σ2 receptor subtype, which is an important attribute for developing targeted therapeutics.[4]

Compound IDPiperidine N-Substituent (R¹)Terminal Amine Groupσ₁ Kᵢ (nM)[4]σ₁:σ₂ Selectivity[4]
4a H-NHCH₂Ph1652.3
18a CH₃-NHCH₂Ph7.961
18b CH₂CH₃-NHCH₂Ph1291
20a CH₃-NHCH₂-Cyclohexyl1618
22a CH₃-N(piperazinyl)-Ph2759

Molecular dynamics simulations suggest that the basic nitrogen of the aminoethyl side chain forms a key salt bridge with the glutamate 172 (Glu172) residue in the σ1 receptor binding pocket, while the phenylpiperidine portion engages in hydrophobic interactions.[4]

G ligand 4-(Ethylamino)piperidine Analog (Agonist) receptor σ1 Receptor (ER Chaperone) ligand->receptor Binds & Stabilizes ip3r IP3 Receptor receptor->ip3r Potentiates Activity ca_release Ca²⁺ Release from ER ip3r->ca_release downstream Modulation of Ion Channels & Signaling Pathways ca_release->downstream

Hypothetical σ1 Receptor Signaling Pathway.
Opioid Receptor Modulators

The 4-aminopiperidine scaffold is a well-established core in many potent opioid analgesics, such as the fentanyl family. More recent research has focused on developing analogs with mixed functional profiles to achieve improved therapeutic windows. For instance, a series of 4-substituted piperidines were designed as balanced, low-nanomolar affinity ligands for the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR).[6] Several of these compounds displayed MOR agonism while simultaneously acting as DOR antagonists. This profile is highly desirable, as DOR antagonism has been shown to potentially reduce the development of tolerance and dependence associated with chronic MOR agonist treatment.[6]

The specific nature of the N-substituent on the piperidine ring is a key determinant of whether a ligand acts as an agonist or an antagonist at nociceptin (NOP) receptors, another member of the opioid receptor family.[7]

Other Biological Targets

The versatility of the 4-aminopiperidine scaffold is further demonstrated by its activity against a range of other targets:

  • Antifungal Agents: 4-aminopiperidines with long N-alkyl chains (e.g., N-dodecyl) at the 4-amino position show potent antifungal activity against clinically relevant species like Candida spp. and Aspergillus spp.[3] Their mechanism of action is believed to involve the inhibition of enzymes in the fungal ergosterol biosynthesis pathway, specifically sterol C14-reductase and sterol C8-isomerase.[3]

  • CCR5 Antagonists: 4-substituted-4-aminopiperidine derivatives have been developed as potent antagonists of the C-C chemokine receptor type 5 (CCR5).[5] As CCR5 is a critical co-receptor for HIV-1 entry into host cells, these compounds represent a class of anti-HIV agents.

  • Dopamine Transporter (DAT) Inhibitors: Bioisosteric replacement of a piperazine ring with an aminopiperidine moiety in a series of atypical dopamine transporter (DAT) inhibitors led to analogs with high DAT affinity and improved metabolic stability.[8]

Pharmacokinetics and Metabolism

The clinical success of any drug candidate depends heavily on its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). For 4-aminopiperidine drugs, metabolism is a critical consideration.

  • Cytochrome P450 (CYP) Metabolism: Many drugs containing this scaffold are moderately to extensively metabolized by cytochrome P450 enzymes in the liver.[9]

  • Major Isoforms: CYP3A4 is frequently the major isoform responsible for metabolism, often through N-dealkylation reactions. For some analogs, CYP2D6 can also play a significant role.[9]

  • Metabolic Stability: The metabolic stability of the piperidine scaffold is influenced by the substitution pattern. For example, replacing a metabolically labile piperazine ring with a more stable aminopiperidine can be a successful strategy to improve the pharmacokinetic profile of a drug candidate.[8] Understanding these metabolic pathways is essential for designing analogs with optimized half-lives and reduced potential for drug-drug interactions.

Experimental Protocols & Methodologies

The pharmacological characterization of novel 4-(ethylamino)piperidine analogs requires robust and validated in vitro assays. The following protocols describe standard methods for determining receptor binding affinity and functional activity.

Protocol 5.1: Radioligand Binding Assay for Receptor Affinity Determination

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for a target receptor, using the σ1 receptor as an example. The principle is to measure the ability of a non-labeled test compound to displace a known, radiolabeled ligand from the receptor.

Step-by-Step Methodology:

  • Materials:

    • Receptor Source: Guinea pig brain homogenates or cell membranes expressing the target receptor (e.g., human σ1).[4]

    • Radioligand: A high-affinity, selective radiolabeled ligand (e.g., [³H]-(+)-pentazocine for σ1).[4]

    • Test Compounds: Serial dilutions of the 4-(ethylamino)piperidine analogs.

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

    • Non-specific Binding (NSB) Agent: A high concentration of a known, non-labeled ligand (e.g., 10 µM Haloperidol) to saturate all specific binding sites.

    • Scintillation fluid and vials.

    • Glass fiber filter mats and a cell harvester.

  • Assay Procedure:

    • Prepare assay tubes in triplicate for Total Binding (TB), Non-specific Binding (NSB), and each concentration of the test compound.

    • To all tubes, add the receptor preparation (e.g., 100-200 µg protein).

    • Add the appropriate compound: assay buffer for TB, NSB agent for NSB tubes, and the test compound for experimental tubes.

    • Add the radioligand to all tubes at a concentration near its Kₔ value.

    • Incubate the mixture at a specified temperature for a set time to reach equilibrium (e.g., 120 minutes at 25°C).

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound ligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis & Validation:

    • Calculate the specific binding by subtracting the average NSB counts from all other measurements.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

    • A self-validating assay includes the TB and NSB controls to ensure a sufficient and specific binding window.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_reagents Prepare Receptor Homogenate, Radioligand, & Test Compounds add_components Combine Receptor, Radioligand, & Test Compound (or Control) prep_reagents->add_components incubate Incubate to Equilibrium add_components->incubate filter Rapid Filtration (Separate Bound from Free) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count calc_ic50 Calculate IC50 from Dose-Response Curve count->calc_ic50 calc_ki Convert IC50 to Ki (Cheng-Prusoff) calc_ic50->calc_ki

Workflow for Radioligand Binding Assay.
Protocol 5.2: [³⁵S]GTPγS Functional Assay for GPCR Activity

This assay measures the functional activity of a compound at a G-protein coupled receptor (GPCR), such as an opioid receptor. It quantifies agonist-induced G-protein activation by measuring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.

Step-by-Step Methodology:

  • Materials:

    • Cell membranes expressing the GPCR of interest (e.g., MOR-CHO cells).[6]

    • [³⁵S]GTPγS radiolabel.

    • Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

    • GDP: To ensure G-proteins are in their inactive state at baseline.

    • Test compounds (potential agonists) and known antagonists.

  • Assay Procedure:

    • Pre-incubate cell membranes with GDP on ice.

    • In assay tubes, combine the membranes, assay buffer, and varying concentrations of the test compound. For antagonist testing, pre-incubate with the antagonist before adding a known agonist.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration, similar to the binding assay.

    • Quantify radioactivity on the filters using a scintillation counter.

  • Data Analysis & Validation:

    • Basal binding is determined in the absence of any agonist. Non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.

    • Plot the stimulated binding (% over basal) against the log concentration of the agonist to obtain a dose-response curve.

    • Calculate the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect relative to a standard full agonist).

    • Agonists will produce a concentration-dependent increase in binding.

    • Antagonists will produce no stimulation on their own but will cause a rightward shift in the agonist's dose-response curve.

    • Inverse agonists will decrease the basal [³⁵S]GTPγS binding.

Conclusion and Future Perspectives

The 4-(ethylamino)piperidine scaffold and its close analogs constitute a remarkably versatile chemical framework in modern drug discovery. The accumulated research demonstrates that subtle modifications to this core structure can yield potent and selective ligands for a wide array of biological targets, including CNS receptors like σ1 and opioid receptors, as well as targets for infectious diseases such as fungal enzymes and viral co-receptors. The ability to tune the functional activity from agonist to antagonist by altering substitution patterns further enhances its utility.

Future research in this area will likely focus on several key objectives: optimizing ADME properties to produce drug candidates with favorable pharmacokinetics; enhancing selectivity for specific receptor subtypes to minimize off-target effects; and exploring novel therapeutic applications by screening libraries of these analogs against emerging biological targets. The continued investigation of the structure-activity relationships within this chemical class holds significant promise for the development of next-generation therapeutics to address unmet medical needs.

References

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Oriental Journal of Chemistry.
  • G., Cardona, F., Goti, A., & Parmeggiani, C. (2022). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 27(19), 6653. Available at: [Link]

  • Wiese, M., et al. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 8(7), 896-906. Available at: [Link]

  • Wikipedia contributors. (2023, December 27). 25CN-NBOH. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Sagan, J., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116315. Available at: [Link]

  • Le, T. M., et al. (2016). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 26(22), 5612-5616. Available at: [Link]

  • He, L., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3491-3494. Available at: [Link]

  • Kugler, M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Journal of Fungi, 7(11), 933. Available at: [Link]

  • Obach, R. S., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 609-614. Available at: [Link]

  • Lazewska, D., et al. (2013). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. RSC Advances, 3(48), 25811-25824. Available at: [Link]

  • Lazewska, D., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. RSC Advances, 9(3), 1361-1374. Available at: [Link]

  • Sakamuru, S., et al. (2016). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 7(11), 1531-1540. Available at: [Link]

  • Johnson, T. A., et al. (2004). A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor. Journal of Medicinal Chemistry, 47(6), 1538-1541. Available at: [Link]

Sources

Methodological & Application

Synthesis Protocol for 4-(Ethylamino)piperidine-4-carboxamide Dihydrochloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed, research-grade protocol for the synthesis of 4-(Ethylamino)piperidine-4-carboxamide Dihydrochloride, a key intermediate in pharmaceutical research and drug development. The synthesis is presented in a multi-step approach, beginning from commercially available starting materials. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a series of steps, but also the scientific rationale behind the chosen methodologies.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of biologically active molecules and approved pharmaceutical agents.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in medicinal chemistry. The title compound, this compound, is a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents.[1][2] This guide outlines a robust and reproducible synthetic route, designed for both clarity and scientific rigor.

Chemical and Physical Properties

PropertyValueSource
Chemical Formula C8H19Cl2N3O[3]
Molecular Weight 244.16 g/mol [3]
CAS Number 84100-54-9 (free base)[4][5]
Appearance White to off-white solid (expected)Inferred
Solubility Soluble in water and polar protic solventsInferred

Safety and Handling

Hazard Identification: this compound is classified as a hazardous substance. It is known to cause skin irritation and serious eye irritation.[3] The free base may also cause respiratory irritation.[4]

Precautionary Measures: Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[3][6] All manipulations should be performed in a well-ventilated fume hood.[3] Avoid inhalation of dust and contact with skin and eyes.[3][6]

Overall Synthetic Strategy

The proposed synthesis of this compound is a three-step process commencing with the reductive amination of ethyl 4-oxopiperidine-1-carboxylate, followed by amidation of the resulting ester, and concluding with deprotection and salt formation. This route was selected for its reliance on well-established and high-yielding reactions.

Synthetic_Pathway A Ethyl 4-oxopiperidine- 1-carboxylate B Ethyl 1-(tert-butoxycarbonyl)-4- (ethylamino)piperidine-4-carboxylate A->B  Reductive Amination   (Ethylamine, NaBH(OAc)3) C 1-(tert-Butoxycarbonyl)-4- (ethylamino)piperidine-4-carboxamide B->C  Amidation   (Ammonia in Methanol) D 4-(Ethylamino)piperidine-4- carboxamide Dihydrochloride C->D  Deprotection & Salt Formation   (HCl in Dioxane)

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 1-(tert-butoxycarbonyl)-4-(ethylamino)piperidine-4-carboxylate

This initial step involves the reductive amination of a protected piperidone. The use of sodium triacetoxyborohydride as the reducing agent is a mild and selective method for this transformation.

Materials:

  • Ethyl 4-oxopiperidine-1-carboxylate

  • Ethylamine (2 M solution in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a solution of ethyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM), add ethylamine (1.2 eq) at room temperature with stirring.

  • Stir the mixture for 1 hour to allow for imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may cause a slight exotherm.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-18 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of 1-(tert-Butoxycarbonyl)-4-(ethylamino)piperidine-4-carboxamide

The second step is the amidation of the ethyl ester to the corresponding primary amide using a solution of ammonia in methanol.

Materials:

  • Ethyl 1-(tert-butoxycarbonyl)-4-(ethylamino)piperidine-4-carboxylate

  • Ammonia in methanol (7 N solution)

  • High-pressure reaction vessel (e.g., a sealed tube or Parr reactor)

  • Magnetic stirrer with heating capabilities

Procedure:

  • Dissolve the crude ethyl 1-(tert-butoxycarbonyl)-4-(ethylamino)piperidine-4-carboxylate (1.0 eq) in a 7 N solution of ammonia in methanol.

  • Seal the reaction vessel and heat the mixture to 70-80 °C with vigorous stirring.

  • Maintain this temperature for 24-48 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia. The resulting residue is the crude amide.

Step 3: Synthesis of this compound

The final step involves the deprotection of the Boc-protected amine and subsequent formation of the dihydrochloride salt.

Materials:

  • 1-(tert-Butoxycarbonyl)-4-(ethylamino)piperidine-4-carboxamide

  • 4 M HCl in 1,4-dioxane

  • Methanol

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the crude 1-(tert-butoxycarbonyl)-4-(ethylamino)piperidine-4-carboxamide (1.0 eq) in a minimal amount of methanol.

  • To this solution, add an excess of 4 M HCl in 1,4-dioxane (approximately 5-10 eq) dropwise at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The formation of a precipitate should be observed.

  • Monitor the deprotection by TLC until the starting material is no longer visible.

  • Upon completion, add diethyl ether to the reaction mixture to further precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum to yield this compound as a solid.

Data Summary

StepReactantMolar Equiv.ProductExpected Yield
1 Ethyl 4-oxopiperidine-1-carboxylate1.0Ethyl 1-(tert-butoxycarbonyl)-4-(ethylamino)piperidine-4-carboxylate75-85%
2 Ethyl 1-(tert-butoxycarbonyl)-4-(ethylamino)piperidine-4-carboxylate1.01-(tert-Butoxycarbonyl)-4-(ethylamino)piperidine-4-carboxamide80-90%
3 1-(tert-Butoxycarbonyl)-4-(ethylamino)piperidine-4-carboxamide1.0This compound>90%

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity. Recommended methods include:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Discussion

The presented protocol offers a logical and efficient pathway for the synthesis of this compound. The choice of a Boc-protecting group for the piperidine nitrogen is strategic, as it is stable under the conditions of reductive amination and amidation, and can be readily removed under acidic conditions. The formation of the dihydrochloride salt in the final step not only facilitates purification but also enhances the stability and handling of the final compound. Researchers should be mindful of the hazardous nature of the reagents and the final product, and adhere strictly to the safety precautions outlined.

References

  • PubChem. (n.d.). 4-(Ethylamino)piperidine-4-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Enamine. (n.d.). Safety Data Sheet: this compound. Retrieved from a relevant chemical supplier's website.
  • Goel, K. (2012). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 535-539.
  • DTIC. (n.d.). Piperidine Synthesis. Defense Technical Information Center. Retrieved from a relevant government or academic repository.
  • Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1550.
  • Watson International Ltd. (n.d.). 4-(ethylamino)piperidine-4-carboxamide CAS NO.84100-54-9. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Google Patents. (n.d.). US10093626B2 - Process for preparing piperidine-4-carbothioamide hydrochloride.
  • PubChem. (n.d.). Ethyl piperidine-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.

Sources

Application Notes & Protocols: Comprehensive Analytical Characterization of Piperidine-4-Carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the analytical methods for the characterization of piperidine-4-carboxamide, a crucial building block in modern medicinal chemistry. The piperidine scaffold is a privileged structure found in numerous pharmaceuticals, and robust analytical characterization is paramount for ensuring quality, safety, and efficacy in drug development.[1][2] This guide moves beyond mere procedural lists, offering in-depth protocols and the scientific rationale behind methodological choices. It is intended for researchers, analytical scientists, and drug development professionals who require a self-validating framework for the complete analysis of piperidine-4-carboxamide and its derivatives.

Introduction: The Significance of Piperidine-4-Carboxamide

The piperidine ring is a saturated heterocycle that is a cornerstone of many successful therapeutic agents due to its favorable physicochemical properties, including high aqueous solubility and metabolic stability.[3] Piperidine-4-carboxamide, in particular, serves as a versatile synthon, providing a key point for molecular elaboration. Its rigorous characterization is a non-negotiable step in the quality control pipeline, essential for confirming identity, quantifying purity, identifying impurities, and understanding physicochemical properties. This guide details an integrated analytical workflow employing chromatographic, spectroscopic, and thermal techniques to build a complete analytical profile of the molecule.

Physicochemical Properties of Piperidine-4-Carboxamide

A foundational understanding of the molecule's basic properties is the first step in any analytical endeavor.

PropertyValueSource
IUPAC Name piperidine-4-carboxamide[4]
Synonyms Isonipecotamide, 4-Carbamoylpiperidine[4][5]
CAS Number 39546-32-2[4]
Molecular Formula C₆H₁₂N₂O[4]
Molecular Weight 128.17 g/mol [4]
Monoisotopic Mass 128.094963011 Da[4]
Topological Polar Surface Area 55.1 Ų[4]

Chromatographic Methods: Purity and Impurity Profiling

Chromatography is the gold standard for separating and quantifying the target analyte from synthesis-related impurities, starting materials, and degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is the primary method for determining the purity of piperidine-4-carboxamide. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is selected as the industry-standard starting point for small polar molecules. Its hydrophobic nature provides effective retention and separation.

  • Mobile Phase: A gradient of water and acetonitrile allows for the elution of compounds with a wide range of polarities. The addition of an acid like trifluoroacetic acid (TFA) or formic acid is critical. It protonates the basic piperidine nitrogen, preventing peak tailing by minimizing interactions with residual silanols on the silica support and ensuring a consistent ionic state for sharp, symmetrical peaks.[6]

  • Detector: A UV-VIS detector is suitable as the amide chromophore exhibits absorbance at lower UV wavelengths (e.g., 210 nm).

Protocol 1: RP-HPLC Purity Analysis

  • System Preparation:

    • HPLC System: Agilent 1260/1290 Infinity II or equivalent, equipped with a UV-VIS detector.[6]

    • Column: Gemini C18, 5 µm, 250 x 4.6 mm, or equivalent.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (MeCN).

    • System Equilibration: Purge the system and equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 30 minutes at the initial flow rate.

  • Sample and Standard Preparation:

    • Standard Solution: Accurately weigh ~10 mg of piperidine-4-carboxamide reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent). This yields a concentration of ~1 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration (~1 mg/mL) using the same diluent.

  • Chromatographic Conditions:

ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30 °C
Detection λ 210 nm
Gradient 0-20 min: 5% to 95% B20-25 min: 95% B25-26 min: 95% to 5% B26-30 min: 5% B (re-equilibration)
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of piperidine-4-carboxamide using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • System suitability is confirmed by ensuring the reference standard peak exhibits a tailing factor between 0.9 and 1.5 and theoretical plates >2000.

Gas Chromatography (GC) for Residual Piperidine Analysis

Residual piperidine, a potential starting material, is a volatile and potentially toxic impurity that must be controlled. Headspace Gas Chromatography with a Flame Ionization Detector (GC-FID) is the ideal technique for this analysis.

Causality Behind Experimental Choices:

  • Headspace Sampling: This technique physically separates the volatile piperidine from the non-volatile piperidine-4-carboxamide matrix, preventing contamination of the GC system.

  • Alkaline Sample Treatment: The sample is dissolved in an alkaline solution (e.g., NaOH) to deprotonate the piperidine hydrochloride salt (if present) to its more volatile free base form, maximizing its concentration in the headspace for higher sensitivity.[7]

  • Detector: A Flame Ionization Detector (FID) is used due to its excellent sensitivity for hydrocarbons and organic molecules like piperidine.[7]

Protocol 2: Headspace GC-FID for Piperidine Impurity

  • System Preparation:

    • GC System: Agilent GC with a headspace autosampler and FID detector.

    • Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.53 mm x 1.50 µm.[7]

    • Carrier Gas: High-purity nitrogen or helium.

  • Sample and Standard Preparation:

    • Standard Stock Solution: Prepare a stock solution of piperidine in a suitable solvent (e.g., 50% DMSO) at ~5 mg/mL.

    • Working Standard: Dilute the stock solution with 1M NaOH in a 10 mL headspace vial to a final concentration of ~50 µg/mL. This corresponds to the specification limit (e.g., 0.05% w/w) based on the sample weight.

    • Sample Preparation: Accurately weigh ~150 mg of piperidine-4-carboxamide into a 10 mL headspace vial. Add 3 mL of 1M NaOH solution and immediately seal the vial.[7]

  • Instrumental Conditions:

ParameterHeadspaceGC
Vial Temp. 80 °CInjector Temp.
Vial Equilibration Time 30 minSplit Ratio
Loop Temp. 90 °COven Program
Transfer Line Temp. 100 °CDetector (FID) Temp.
Carrier Gas Flow 5.0 mL/min
  • Data Analysis:

    • Compare the peak area of piperidine in the sample chromatogram to the peak area in the standard chromatogram to quantify the amount of residual piperidine.

Spectroscopic Methods: Structural Confirmation

Spectroscopic techniques provide orthogonal, definitive confirmation of the molecular structure.

G cluster_0 Structural Elucidation Workflow cluster_1 Final Confirmation MS Mass Spec (MS) Confirms Molecular Weight Structure Confirmed Structure of Piperidine-4-carboxamide MS->Structure [M+H]+ NMR NMR Spectroscopy Defines C-H Framework NMR->Structure ¹H & ¹³C Shifts FTIR FTIR Spectroscopy Identifies Functional Groups FTIR->Structure Vibrational Bands

Caption: Integrated spectroscopic workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides an unambiguous map of the carbon-hydrogen framework.

Protocol 3: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of piperidine-4-carboxamide in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz (or higher) spectrometer.

  • Data Interpretation:

    • ¹H NMR (DMSO-d₆): Expect signals corresponding to the amide N-H protons (broad singlets, ~6.8-7.2 ppm), the piperidine N-H proton (can be broad), and distinct multiplets for the axial and equatorial protons on the piperidine ring (~1.4-3.0 ppm).[8]

    • ¹³C NMR (DMSO-d₆): Expect a signal for the carbonyl carbon (C=O) around 175-178 ppm, and signals for the four unique carbons of the piperidine ring between ~25-50 ppm.[8]

Mass Spectrometry (MS)

MS confirms the molecular weight of the compound.

Protocol 4: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in 50:50 acetonitrile:water with 0.1% formic acid.

  • Acquisition: Infuse the solution directly into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Orbitrap). Acquire data in positive ion mode.

  • Data Interpretation: The primary ion observed should be the protonated molecule, [M+H]⁺, at an m/z corresponding to the monoisotopic mass plus a proton.

    • Expected [M+H]⁺ for C₆H₁₂N₂O: 129.1022 (Calculated: 128.0950 + 1.0072)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and effective method for confirming the presence of key functional groups.[9]

Protocol 5: FTIR Analysis

  • Sample Preparation: Use either the Attenuated Total Reflectance (ATR) method by placing a small amount of solid powder directly on the crystal, or prepare a KBr pellet.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Amide & AmineN-H Stretch3400 - 3100 (often two bands for primary amide)
AlkaneC-H Stretch3000 - 2850
AmideC=O Stretch (Amide I)~1660
AmideN-H Bend (Amide II)~1620

Thermal Analysis: Solid-State Characterization

Thermal methods provide crucial information about the melting behavior, polymorphism, and thermal stability of the compound.[10]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of its melting point.

Protocol 6: DSC for Melting Point Determination

  • Sample Preparation: Accurately weigh 2-5 mg of piperidine-4-carboxamide into a standard aluminum DSC pan and seal it.

  • Acquisition: Place the pan in the DSC cell alongside an empty reference pan. Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature well above the expected melting point.[11]

  • Data Interpretation: The melting point is determined from the onset or peak of the endothermic event on the thermogram. A sharp endotherm is indicative of a pure crystalline substance.

Thermogravimetric Analysis (TGA)

TGA measures changes in mass as a function of temperature, indicating thermal stability and the presence of volatile components like water or residual solvent.

Protocol 7: TGA for Thermal Stability

  • Sample Preparation: Weigh 5-10 mg of the sample into a TGA pan.

  • Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Interpretation: The TGA curve will show a stable baseline until the onset of decomposition, at which point a significant mass loss will be observed. This onset temperature is a key indicator of the compound's thermal stability.

Conclusion

The suite of analytical methods detailed in this guide provides a robust, multi-faceted framework for the comprehensive characterization of piperidine-4-carboxamide. By integrating chromatographic, spectroscopic, and thermal analyses, scientists can confidently establish the identity, purity, and key physicochemical properties of this important molecule, ensuring its suitability for downstream applications in pharmaceutical research and development. Each protocol is designed to be self-validating, with clear rationales provided to empower the analyst to make informed decisions and troubleshoot effectively.

References

  • Title: SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC Source: PubMed Central URL: [Link]

  • Title: Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease Source: ACS Publications URL: [Link]

  • Title: Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction Source: ResearchGate URL: [Link]

  • Title: Method for measuring content of piperidine impurity in glatiramer acetate sample Source: Google Patents URL
  • Title: 4-(Ethylamino)piperidine-4-carboxamide | C8H17N3O Source: PubChem URL: [Link]

  • Title: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials Source: United Nations Office on Drugs and Crime (UNODC) URL: [Link]

  • Title: 4-Piperidinecarboxamide Source: mzCloud URL: [Link]

  • Title: DSC and TGA thermograms of 4,4′-BIPY carboxylic acid solvates Source: ResearchGate URL: [Link]

  • Title: (PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice Source: ResearchGate URL: [Link]

  • Title: FT-IR spectra of 4-piperidinecarboxylic acid Source: ResearchGate URL: [Link]

  • Title: Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria Source: PubMed Central URL: [Link]

  • Title: Piperidine-4-Carboxamide | Drug Information, Uses, Side Effects, Chemistry Source: DrugBank Online URL: [Link]

  • Title: Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis Source: TA Instruments URL: [Link]

  • Title: Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt Source: MDPI URL: [Link]

  • Title: Piperidine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative Source: Hilaris Publisher URL: [Link]

  • Title: Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors Source: UniCA IRIS (Institutional Research Information System) URL: [https://iris.unica.it/retrieve/handle/11584/263054/360211/2019-03-22 - RSC Medicinal Chemistry - Supplementary.pdf]([Link] - RSC Medicinal Chemistry - Supplementary.pdf)

Sources

Application Note & Protocol: Leveraging 4-(Ethylamino)piperidine-4-carboxamide in High-Throughput Screening for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Promise of the Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties and ability to interact with a wide range of biological targets. Within this class, 4-(Ethylamino)piperidine-4-carboxamide represents a promising, yet underexplored, small molecule with potential for hit-to-lead development.[1][2] Its structure combines a basic piperidine nitrogen, a hydrogen bond-donating ethylamino group, and a carboxamide moiety, offering multiple points for target interaction. While direct biological data on this specific molecule is sparse, related piperidine carboxamides have demonstrated significant activity in high-throughput screening (HTS) campaigns, notably as proteasome inhibitors with antimalarial properties.[3]

This application note provides a comprehensive guide for integrating 4-(Ethylamino)piperidine-4-carboxamide into a high-throughput screening workflow. We will present a detailed, field-proven protocol for a hypothetical HTS campaign targeting a cysteine protease, a well-established class of drug targets. The principles and methodologies outlined herein are broadly applicable and can be adapted for various target classes and assay formats.

Physicochemical Properties of 4-(Ethylamino)piperidine-4-carboxamide

A thorough understanding of the test compound's properties is fundamental to robust assay design.

PropertyValueSource
Molecular FormulaC8H17N3OPubChem[4]
Molecular Weight171.24 g/mol PubChem[4]
IUPAC Name4-(ethylamino)piperidine-4-carboxamidePubChem[4]
CAS Number84100-54-9Watson International Ltd[5]
SafetyIrritant. Causes skin and serious eye irritation. May cause respiratory irritation.PubChem[4]

These properties inform decisions on solvent selection, storage conditions, and handling procedures to ensure compound stability and integrity throughout the screening process.

The High-Throughput Screening (HTS) Paradigm

HTS is a cornerstone of modern drug discovery, enabling the rapid screening of vast compound libraries to identify "hits"—molecules that modulate the activity of a biological target.[6][7][8] The process is a multi-stage funnel, designed to efficiently identify and validate promising candidates for further development.[6][9]

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Triage cluster_3 Phase 4: Hit-to-Lead Assay_Dev Assay Development (Target-based, e.g., FRET) Miniaturization Miniaturization to 384/1536-well format Assay_Dev->Miniaturization Validation Assay Validation (Z' > 0.5) Miniaturization->Validation Primary_Screen Primary HTS Campaign (Single concentration) Validation->Primary_Screen Proceed to HTS Hit_ID Hit Identification (Activity > 3x SD of control) Primary_Screen->Hit_ID Hit_Confirmation Hit Confirmation (Dose-response curve) Hit_ID->Hit_Confirmation Confirmed Hits Counter_Screen Counter-Screening (Assay interference) Hit_Confirmation->Counter_Screen Selectivity Selectivity Assays Counter_Screen->Selectivity SAR Structure-Activity Relationship (SAR) Selectivity->SAR Validated Hits Lead_Opt Lead Optimization (ADMET properties) SAR->Lead_Opt

Caption: High-Throughput Screening (HTS) Workflow.

Hypothetical HTS Campaign: Targeting a Cysteine Protease

For this application note, we will detail a robust protocol for screening 4-(Ethylamino)piperidine-4-carboxamide against a model cysteine protease, "Protease-X," using a fluorescence resonance energy transfer (FRET) assay. This assay format is widely used in HTS for its sensitivity and amenability to automation.[6]

Principle of the FRET-Based Protease Assay

The assay utilizes a peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by Protease-X, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence. Inhibitors of Protease-X will prevent substrate cleavage, thus keeping the fluorescence signal low.

FRET_Assay cluster_0 No Inhibition cluster_1 Inhibition F_Q_intact Fluorophore-Quencher (Intact Substrate) ProteaseX Protease-X F_Q_intact->ProteaseX Cleavage F_cleaved Fluorophore ProteaseX->F_cleaved Q_cleaved Quencher ProteaseX->Q_cleaved Signal High Signal F_cleaved->Signal Fluorescence Signal F_Q_intact2 Fluorophore-Quencher (Intact Substrate) ProteaseX2 Protease-X F_Q_intact2->ProteaseX2 No Cleavage No_Signal Low Signal ProteaseX2->No_Signal No Fluorescence Inhibitor Inhibitor (e.g., Test Compound) Inhibitor->ProteaseX2 Binding

Caption: FRET-Based Protease Assay Principle.

Detailed Protocols

Part 1: Assay Development and Validation

Objective: To optimize and validate the Protease-X FRET assay in a 384-well format for HTS.

Materials:

  • Protease-X (recombinant, purified)

  • FRET peptide substrate

  • Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20

  • Positive Control: A known, potent Protease-X inhibitor

  • Negative Control: DMSO

  • 384-well, low-volume, black assay plates

Protocol:

  • Enzyme Titration:

    • Prepare serial dilutions of Protease-X in Assay Buffer.

    • Add 5 µL of each enzyme dilution to wells of a 384-well plate.

    • Initiate the reaction by adding 5 µL of FRET substrate (at its Km concentration).

    • Monitor fluorescence intensity over 30 minutes at the appropriate excitation/emission wavelengths.

    • Determine the enzyme concentration that yields a linear reaction rate and a robust signal-to-background ratio.

  • Substrate Titration:

    • Using the optimal enzyme concentration from step 1, perform a substrate titration to determine the Michaelis-Menten constant (Km).

    • For the HTS, use a substrate concentration at or below the Km to maximize sensitivity for competitive inhibitors.

  • DMSO Tolerance:

    • Evaluate the effect of DMSO on assay performance by adding increasing concentrations of DMSO (0.1% to 2%).

    • Ensure the final DMSO concentration for the HTS (typically ≤1%) does not significantly inhibit enzyme activity.

  • Assay Validation (Z'-factor calculation):

    • Prepare a plate with 192 wells containing the positive control (maximum inhibition) and 192 wells with the negative control (DMSO, no inhibition).

    • Run the assay under the optimized conditions.

    • Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • An assay is considered robust and suitable for HTS when the Z'-factor is consistently > 0.5.[10]

Part 2: Primary High-Throughput Screen

Objective: To screen a compound library, including 4-(Ethylamino)piperidine-4-carboxamide, at a single concentration to identify initial "hits."

Protocol:

  • Compound Plating:

    • Using an automated liquid handler, transfer 50 nL of each test compound (10 mM stock in DMSO) to the appropriate wells of a 384-well assay plate. This results in a final assay concentration of 10 µM in a 5 µL final volume.

    • Include dedicated columns for positive and negative controls on every plate.

  • Reagent Addition:

    • Add 2.5 µL of Protease-X (at 2x the final optimized concentration) to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 2.5 µL of the FRET substrate (at 2x the final optimized concentration).

  • Signal Detection:

    • Immediately transfer the plates to a plate reader and measure the fluorescence signal at time zero and after a 30-minute incubation at room temperature.

  • Data Analysis and Hit Identification:

    • Calculate the percent inhibition for each compound relative to the plate controls: % Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))

    • A "hit" is typically defined as a compound that exhibits inhibition greater than three standard deviations from the mean of the negative controls.

Part 3: Hit Confirmation and Counter-Screening

Objective: To confirm the activity of initial hits and eliminate false positives arising from assay interference.[11]

Protocol:

  • Hit Confirmation (Dose-Response):

    • Re-test all identified hits in an 8-point, 3-fold serial dilution to determine their potency (IC50).

    • 4-(Ethylamino)piperidine-4-carboxamide, if identified as a hit, would be subjected to this analysis.

    • Only compounds with a confirmed, dose-dependent inhibitory effect are carried forward.

  • Counter-Screening for Assay Interference:

    • Fluorescence Interference: Screen hit compounds in the assay buffer without the enzyme or substrate to identify autofluorescent compounds.

    • Technology-Specific Counter-Screen: A counter-screen should be employed to identify compounds that interfere with the detection technology itself.[12] For a FRET assay, this could involve a control experiment with a pre-cleaved substrate.

    • Promiscuous Inhibition: Screen hits against an unrelated enzyme to identify non-specific inhibitors.

From Hit-to-Lead: The Path Forward

Once 4-(Ethylamino)piperidine-4-carboxamide is confirmed as a validated hit, the hit-to-lead (H2L) process begins.[13][14] This phase involves a multidisciplinary effort to optimize the initial hit into a lead compound with improved potency, selectivity, and drug-like properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity).[15]

Key Stages in Hit-to-Lead:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs of 4-(Ethylamino)piperidine-4-carboxamide to understand which parts of the molecule are crucial for activity.[10]

  • Computational Modeling: Using techniques like molecular docking to predict how the compound binds to the target and guide the design of more potent analogs.

  • Pharmacokinetic Profiling: In vitro and in vivo studies to assess the compound's ADMET properties.

Conclusion

4-(Ethylamino)piperidine-4-carboxamide presents a valuable starting point for drug discovery campaigns. Its inclusion in a well-designed and rigorously validated HTS protocol, as detailed in this application note, provides a robust framework for identifying novel modulators of therapeutically relevant targets. The journey from an initial HTS hit to a clinical candidate is long and complex, but it begins with a high-quality screening campaign and a promising chemical scaffold.

References

  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. Retrieved from BellBrook Labs website. [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Ethylamino)piperidine-4-carboxamide. PubChem. [Link]

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). [Link]

  • Wikipedia. (n.d.). High-throughput screening. [Link]

  • ResearchGate. (2018, April 11). (PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. [Link]

  • Lin, Z. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Medium. [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. [Link]

  • Wikipedia. (n.d.). Hit to lead. [Link]

  • Oncodesign Services. (n.d.). Hit-to-Lead process | Drug Discovery. [Link]

  • Creative Biolabs. (n.d.). Counter-Screen Service. [Link]

  • National Center for Biotechnology Information. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central. [Link]

  • Excelra. (n.d.). Hit to Lead Optimization in Drug Discovery. [Link]

  • National Center for Biotechnology Information. (n.d.). Design and implementation of high-throughput screening assays. PubMed. [Link]

  • National Center for Biotechnology Information. (2024, February 21). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PubMed Central. [Link]

  • Hilaris Publisher. (2023, June 21). Advances in High-throughput Screening Methods for Drug Discovery in Biomedicine. [Link]

  • MDPI. (2023, September 7). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. [Link]

  • Pion Inc. (2025, January 30). Drug development hit and lead optimization. [Link]

  • Royal Society of Chemistry. (n.d.). High-throughput screening of FDA-approved drugs identifies colchicine as a potential therapeutic agent for atypical teratoid/rhabdoid tumors (AT/RTs). [Link]

  • Watson International Ltd. (n.d.). 4-(ethylamino)piperidine-4-carboxamide CAS NO.84100-54-9. [Link]

  • BellBrook Labs. (2025, August 19). Hit to Lead Assays: Accelerating Early Drug Discovery. [Link]

  • Yeshiva University. (2021, April 27). The Applications of High Throughput Screening and its Value as a Drug Discovery Tool in the Pharmaceutical Industry and Academia. [Link]

  • BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS). [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Aminopiperidine-4-carboxylic acid. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-{2-[(Thiophene-2-carbonyl)-amino]-ethylamino}-piperidine-1-carboxylic acid ethyl ester. PubChem. [Link]

  • GSRS. (n.d.). ETHYL 4-CARBAMOYL-4-(PHENYLAMINO)PIPERIDINE-1-CARBOXYLATE. [Link]

Sources

The Piperidine Scaffold: A Versatile Tool in Modern Antifungal Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pressing Need for Novel Antifungal Agents and the Role of Piperidine Derivatives

The global rise of invasive fungal infections, coupled with the increasing prevalence of antifungal resistance, presents a formidable challenge to public health. The existing antifungal armamentarium is limited, and the development of new, effective therapies is a critical priority. In this context, heterocyclic compounds have emerged as a rich source of inspiration for medicinal chemists. Among these, the piperidine moiety, a six-membered nitrogen-containing heterocycle, has proven to be a particularly fruitful scaffold for the design of novel antifungal agents.[1] This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of piperidine derivatives in the discovery and evaluation of new antifungal therapies. We will delve into their mechanisms of action, explore structure-activity relationships, and provide detailed protocols for their synthesis and biological evaluation.

Part 1: Mechanisms of Antifungal Action of Piperidine Derivatives

A significant number of antifungal piperidine derivatives exert their effect by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol biosynthesis.[2] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.

Inhibition of Ergosterol Biosynthesis

The ergosterol biosynthesis pathway is a complex, multi-enzyme process that represents a key target for antifungal drugs.[3] Piperidine derivatives, particularly the morpholine class (which includes compounds like amorolfine and fenpropimorph), have been shown to inhibit two critical enzymes in this pathway:

  • Sterol Δ14-reductase (ERG24): This enzyme is responsible for the reduction of the C14-C15 double bond in sterol precursors.[4][5]

  • Sterol Δ8-Δ7 isomerase (ERG2): This enzyme catalyzes the isomerization of the C8-C9 double bond to the C7-C8 position.[6]

Inhibition of these enzymes leads to the accumulation of aberrant, toxic sterol intermediates (such as ignosterol) and a depletion of mature ergosterol in the fungal cell membrane.[6][7] This disruption of the membrane's structure and function is a primary mechanism of the fungicidal or fungistatic activity of these compounds.[7][8]

Ergosterol_Pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate Multiple Steps squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol Erg1p ignosterol Ignosterol (Toxic Intermediate) lanosterol->ignosterol Erg11p (Azole Target) fecosterol Fecosterol ignosterol->fecosterol Erg24p (Sterol Δ14-reductase) episterol Episterol fecosterol->episterol Erg2p (Sterol Δ8-Δ7 isomerase) ergosterol Ergosterol episterol->ergosterol Multiple Steps piperidine Piperidine Derivatives (e.g., Amorolfine, Fenpropimorph) piperidine->ignosterol Inhibition piperidine->fecosterol Inhibition caption Figure 1: Ergosterol Biosynthesis Pathway Inhibition

Caption: Figure 1: Ergosterol Biosynthesis Pathway Inhibition by Piperidine Derivatives.

Part 2: Structure-Activity Relationships (SAR) of Antifungal Piperidine Derivatives

The antifungal potency of piperidine derivatives can be significantly modulated by the nature and position of substituents on the piperidine ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more effective antifungal agents.[9][10]

A notable example comes from studies on 4-aminopiperidines. Research has shown that the combination of a benzyl or phenylethyl group at the piperidine nitrogen with a long alkyl chain, such as an n-dodecyl group, at the 4-amino position leads to potent antifungal activity.[11] This suggests that the lipophilicity and spatial arrangement of these substituents are key determinants for effective interaction with the fungal target enzymes.

Table 1: SAR of 4-Aminopiperidine Derivatives

CompoundR1 (at Piperidine N)R2 (at 4-Amino Group)Antifungal Activity
2b Benzyln-DodecylHigh
3b Phenylethyln-DodecylHigh
- BenzylShort alkyl chainsLow
- BenzylCyclic alkyl groupsLow

Data synthesized from literature demonstrating key SAR principles.[11]

Part 3: Protocols for Synthesis and Biological Evaluation

A critical aspect of antifungal drug discovery is the robust and reproducible synthesis and biological evaluation of candidate compounds. This section provides detailed, field-proven protocols for these essential steps.

Synthesis Protocol: Reductive Amination for the Preparation of 4-Aminopiperidine Derivatives

This protocol describes a general method for the synthesis of 4-aminopiperidine derivatives, exemplified by the preparation of compounds like 1-benzyl-N-dodecylpiperidin-4-amine, starting from N-substituted 4-piperidones.[11]

Workflow for the Synthesis of 4-Aminopiperidine Derivatives

synthesis_workflow start Start: N-substituted 4-piperidone reaction Reductive Amination in Dichloromethane start->reaction amine Primary Amine (e.g., Dodecylamine) amine->reaction reductant Sodium Triacetoxyborohydride reductant->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Final Product: 4-Aminopiperidine Derivative purification->product caption Figure 2: Synthesis Workflow

Caption: Figure 2: General Workflow for the Synthesis of 4-Aminopiperidine Derivatives.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the N-substituted 4-piperidone (1.0 eq) in dichloromethane (DCM, 0.1 M), add the primary amine (1.2 eq).

  • Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes, then add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Extraction: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired 4-aminopiperidine derivative.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

Determining the Minimum Inhibitory Concentration (MIC) is a cornerstone of antifungal susceptibility testing. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted and reproducible assay.

Step-by-Step Protocol (Adapted from CLSI guidelines):

  • Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C. Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve the final inoculum concentration.

  • Preparation of Drug Dilutions: Prepare a stock solution of the piperidine derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control, as determined visually or spectrophotometrically.

Table 2: Representative MIC Values of Amorolfine

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Trichophyton rubrum0.01 - 0.080.040.04
Trichophyton mentagrophytes0.01 - 0.080.040.08
Candida parapsilosis0.5 - 160.52
Candida albicans0.125 - 64464
Aspergillus flavus0.125 - 64464
Aspergillus versicolor≥64≥64≥64

Data compiled from published studies.[11][12]

In Vitro Cytotoxicity Assay: MTT Assay

It is imperative to assess the potential toxicity of novel antifungal compounds against mammalian cells to determine their therapeutic index. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[13][14][15]

Step-by-Step Protocol (for HeLa cells):

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the piperidine derivative in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24-72 hours.

  • Addition of MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours until a purple precipitate is visible.[13]

  • Solubilization of Formazan: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting cell viability against the compound concentration.

In Vivo Efficacy Models

The evaluation of antifungal efficacy in a living organism is a crucial step in preclinical development. Murine models of systemic candidiasis are a gold standard, while invertebrate models like Galleria mellonella offer a valuable high-throughput screening tool.[16][17][18]

Workflow for In Vivo Efficacy Testing

in_vivo_workflow cluster_murine Murine Model (Systemic Candidiasis) cluster_galleria Galleria mellonella Model immunosuppression Immunosuppression (e.g., Cyclophosphamide) infection_mouse Intravenous Infection with Candida albicans immunosuppression->infection_mouse treatment_mouse Treatment with Piperidine Derivative infection_mouse->treatment_mouse endpoint_mouse Endpoint Analysis: Survival, Fungal Burden in Organs (e.g., Kidneys) treatment_mouse->endpoint_mouse infection_galleria Inoculation with Fungal Pathogen treatment_galleria Treatment with Piperidine Derivative infection_galleria->treatment_galleria endpoint_galleria Endpoint Analysis: Larval Survival Rate treatment_galleria->endpoint_galleria caption Figure 3: In Vivo Efficacy Models

Caption: Figure 3: Comparison of Murine and Galleria mellonella In Vivo Models.

3.4.1 Murine Model of Systemic Candidiasis: A Brief Protocol

  • Immunosuppression: Render mice (e.g., BALB/c strain) neutropenic by intraperitoneal administration of cyclophosphamide.[19]

  • Infection: Infect the mice via tail vein injection with a standardized inoculum of Candida albicans.[19]

  • Treatment: Administer the piperidine derivative at various doses via an appropriate route (e.g., intraperitoneal or oral) at specified time points post-infection.

  • Monitoring and Endpoints: Monitor the mice daily for survival. At the end of the study, harvest organs (e.g., kidneys, liver, spleen) to determine the fungal burden by plating homogenized tissues on selective agar.

3.4.2 Galleria mellonella (Greater Wax Moth) Larvae Model

The G. mellonella model is gaining popularity due to its cost-effectiveness, ethical advantages, and good correlation with mammalian models for some fungal pathogens.[20][21][22][23]

  • Infection: Inject a standardized fungal inoculum into the hemocoel of the larvae.

  • Treatment: Administer the test compound at different concentrations, typically at the same time or shortly after infection.

  • Incubation: Incubate the larvae at 37°C.

  • Endpoint: Record larval survival over a period of several days.

Conclusion

Piperidine derivatives represent a highly promising and versatile class of compounds in the ongoing search for novel antifungal agents. Their well-defined mechanism of action, targeting the essential ergosterol biosynthesis pathway, provides a solid foundation for rational drug design. The detailed protocols and methodologies presented in this guide offer a comprehensive framework for researchers to synthesize, evaluate, and optimize piperidine-based antifungal candidates. By integrating chemical synthesis with robust in vitro and in vivo testing, the scientific community can continue to unlock the full therapeutic potential of the piperidine scaffold in combating the global threat of fungal infections.

References

  • (No author given). (2005). Method for preparing 4-piperidyl piperidine.
  • Bard, M., et al. (2002). Candida albicans sterol C-14 reductase, encoded by the ERG24 gene, as a potential antifungal target site. Antimicrobial Agents and Chemotherapy, 46(4), 947–957. [Link]

  • (No author given). (n.d.). fenpropimorph (188). Food and Agriculture Organization of the United Nations. [Link]

  • Li, R. Y., et al. (2004). In vitro susceptibility testing of amorolfine in pathogenic fungi isolated from dermatomycosis patients in China. Mycoses, 47(9-10), 406–410. [Link]

  • (No author given). (n.d.). The biosynthesis pathway of ergosterol in fungi. The diagram... ResearchGate. [Link]

  • Scudeller, L., et al. (2021). Galleria mellonella for the Evaluation of Antifungal Efficacy against Medically Important Fungi, a Narrative Review. Journal of Fungi, 7(12), 1023. [Link]

  • (No author given). (n.d.). SOP - Murine Model of Invasive Candidiasis caused by Candida albicans. NIH/NIAID. [Link]

  • Likhitkar, S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6457. [Link]

  • Liu, W., et al. (2023). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. International Journal of Molecular Sciences, 24(13), 10853. [Link]

  • Moebius, F. F., et al. (1997). Yeast Sterol C8−C7 Isomerase: Identification and Characterization of a High-Affinity Binding Site for Enzyme Inhibitors. Biochemistry, 36(15), 4636–4643. [Link]

  • Le Govic, Y., et al. (2021). In Vivo Efficacy of Voriconazole in a Galleria mellonella Model of Invasive Infection Due to Azole-Susceptible or Resistant Aspergillus fumigatus Isolates. Journal of Fungi, 7(12), 998. [Link]

  • (No author given). (n.d.). Management of resistance to the fungicide fenpropimorph inErysiphe graminisf.sp.tritici. WUR eDepot. [Link]

  • (No author given). (n.d.). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. MDPI. [Link]

  • (No author given). (n.d.). Sterol Biosynthesis Inhibitors: C14 Demethylation (DMIs) | Request PDF. ResearchGate. [Link]

  • (No author given). (n.d.). MTT assay for cell viability of HeLa cells after incubation with (a)... ResearchGate. [Link]

  • (No author given). (n.d.). Systemic Candidiasis in Mice: New Insights From an Old Model. Frontiers. [Link]

  • Ganesan, M., et al. (2023). Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition. Journal of Fungi, 9(4), 430. [Link]

  • Ahmad, A., et al. (2023). Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review. Frontiers in Fungal Biology. [Link]

  • Wójtowicz, A., et al. (2021). Experimental In Vivo Models of Candidiasis. Journal of Fungi, 7(10), 833. [Link]

  • (No author given). (n.d.). Fenpropimorph (Ref: CGA 101031). AERU - University of Hertfordshire. [Link]

  • (No author given). (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Semantic Scholar. [Link]

  • (No author given). (n.d.). A Schematic of ergosterol biosynthesis pathway in fungi, highlighting... ResearchGate. [Link]

  • Kavanagh, K., & Fallon, J. (2010). Use of Galleria mellonella larvae to evaluate the in vivo anti-fungal activity of [Ag2(mal)(phen)3]. MURAL - Maynooth University Research Archive Library. [Link]

  • (No author given). (2020). In vitro Activity of Amorolfine, Ciclopirox, Itraconazole and Terbinafine Against Aspergillus versicolor as Agent of. Acta Scientific. [Link]

  • (No author given). (n.d.). (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. ResearchGate. [Link]

  • (No author given). (n.d.). Mouse systemic fungal infection model. Bio-protocol. [Link]

  • Ma, Y.-M., et al. (2024). Design, Synthesis, Antifungal Evaluation, Structure–Activity Relationship (SAR) Study, and Molecular Docking of Novel Spirotryprostatin A Derivatives. Molecules, 29(4), 856. [Link]

  • Espinel-Ingroff, A., et al. (2022). MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. Journal of Fungi, 8(2), 115. [Link]

  • Onyewu, C., et al. (2003). Ergosterol Biosynthesis Inhibitors Become Fungicidal when Combined with Calcineurin Inhibitors against Candida albicans, Candida glabrata, and Candida krusei. Antimicrobial Agents and Chemotherapy, 47(3), 956–964. [Link]

  • Sheehan, G., & Kavanagh, K. (2022). Galleria mellonella Larvae as a Model for Investigating Fungal—Host Interactions. Frontiers in Cellular and Infection Microbiology, 12, 874052. [Link]

  • (No author given). (n.d.). S159 Antifungal Susceptibility Testing. Semantic Scholar. [Link]

  • Hata, M., et al. (2010). Inhibition of ergosterol synthesis by novel antifungal compounds targeting C-14 reductase. Medical Mycology, 48(2), 377–385. [Link]

  • (No author given). (n.d.). MTT Cell Viability Assay Kit. Enzo Life Sciences. [Link]

  • (No author given). (n.d.). Ergosterol Biosynthesis. Creative Biolabs. [Link]

  • (No author given). (n.d.). Yeast Sterol C8-C7 Isomerase: Identification and Characterization of a High-Affinity Binding Site for Enzyme. American Chemical Society. [Link]

  • (No author given). (2023). Preparation method of N-benzyl-4-piperidone.
  • Zhang, Y., et al. (2022). Evaluation of the antimicrobial and cytotoxic potential of endophytic fungi extracts from mangrove plants Rhizophora stylosa and R. mucronata. Scientific Reports, 12(1), 2686. [Link]

  • Wang, G.-X., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(39), 7786–7793. [Link]

  • (No author given). (n.d.). The contribution of mouse models to our understanding of systemic candidiasis. Oxford Academic. [Link]

  • (No author given). (n.d.). Role of Galleria mellonella for the in vivo evaluation of antifungals. ResearchGate. [Link]

  • Wang, Z., et al. (2020). Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae. Applied Microbiology and Biotechnology, 104(18), 7747–7757. [Link]

  • (No author given). (n.d.). (PDF) In vitro evaluation of olorofim and antifungal combinations against Aspergillus and Candida species. ResearchGate. [Link]

  • (No author given). (n.d.). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI. [Link]

  • (No author given). (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Hata, M., et al. (2009). Inhibition of ergosterol synthesis by novel antifungal compounds targeting C-14 reductase. Medical Mycology, 48(2), 377–385. [Link]

  • Chaillou, T., et al. (2021). Role and Interpretation of Antifungal Susceptibility Testing for the Management of Invasive Fungal Infections. Journal of Fungi, 7(11), 932. [Link]

  • (No author given). (n.d.). Fungal Secondary Metabolites as Inhibitors of the Ubiquitin–Proteasome System. MDPI. [Link]

Sources

Application Note: Structural and Conformational Analysis of Piperidine Derivatives using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility, governed by the chair-like structure and the potential for ring and nitrogen inversion, is critical to its biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous determination of the three-dimensional structure and dynamic behavior of piperidine derivatives in solution. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1H and 13C NMR for the detailed analysis of these important heterocyclic compounds. We will delve into the underlying principles, provide field-proven experimental protocols, and illustrate data interpretation strategies to elucidate structure, stereochemistry, and conformational equilibrium.

Introduction: The Significance of the Piperidine Moiety

The six-membered saturated heterocycle, piperidine, is a cornerstone of modern pharmacology. Its prevalence stems from its ability to serve as a versatile scaffold that can be readily functionalized in three dimensions, allowing for precise orientation of pharmacophoric groups. Furthermore, the basic nitrogen atom is typically protonated at physiological pH, enabling critical ionic interactions with biological targets. The therapeutic efficacy of a piperidine-containing drug is often intimately linked to its preferred conformation. Therefore, a rigorous understanding of its structural and dynamic properties is not merely an academic exercise but a prerequisite for rational drug design. NMR spectroscopy provides an unparalleled window into these properties at the atomic level.

Foundational NMR Principles for Piperidine Analysis

The key to interpreting the NMR spectra of piperidine derivatives lies in understanding how the chair conformation and the electronegative nitrogen atom influence the magnetic environment of each nucleus.

1H NMR Spectroscopy: Probing the Proton Environment

The proton NMR spectrum provides a wealth of information through three primary parameters: chemical shift, spin-spin coupling, and integration.

  • Chemical Shift (δ): The piperidine ring exists in a dynamic equilibrium of chair conformations. This results in two distinct proton environments: axial (pointing perpendicular to the plane of the ring) and equatorial (pointing outwards from the ring).

    • Axial vs. Equatorial Protons: Typically, axial protons are more shielded and appear at a lower chemical shift (further upfield) than their equatorial counterparts. This is due to the anisotropic effect of the C-C single bonds.

    • Protons adjacent to Nitrogen (C2-H, C6-H): These protons are deshielded by the adjacent electronegative nitrogen atom and typically resonate in the range of 2.5-3.2 ppm. The precise shift is highly dependent on the substituent attached to the nitrogen.[1]

    • C3/C5-H and C4-H Protons: These protons are more shielded and usually appear as complex, overlapping multiplets in the 1.4-1.9 ppm region.

  • Spin-Spin Coupling (³J_HH): Vicinal (three-bond) coupling is the most powerful tool for determining the conformation of the piperidine ring. The magnitude of the coupling constant (J-value) is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.

    • Axial-Axial (³J_ax,ax): These protons have a dihedral angle of ~180°, resulting in a large coupling constant (10–13 Hz) .

    • Axial-Equatorial (³J_ax,eq) & Equatorial-Equatorial (³J_eq,eq): These protons have dihedral angles of ~60°, resulting in small coupling constants (2–5 Hz) .[2]

    Identifying a signal with a large coupling constant is a definitive marker for an axial proton coupled to another axial proton, thus locking in the local conformation.

13C NMR Spectroscopy: Mapping the Carbon Skeleton

The 13C NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule.

  • Chemical Shift (δ): The carbon chemical shifts in piperidines are also influenced by the nitrogen atom and the overall conformation.

    • C2/C6 Carbons: These carbons are directly attached to the nitrogen and are the most deshielded, typically appearing in the 45-60 ppm range, depending on the N-substituent.[3][4]

    • C4 Carbon: This carbon is the most shielded, usually resonating around 24-28 ppm in unsubstituted piperidine.

    • C3/C5 Carbons: These carbons appear at an intermediate chemical shift, typically between the C4 and C2/C6 signals.[3][5]

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are invaluable for distinguishing between different types of carbon atoms.

    • DEPT-135: Shows CH and CH₃ signals as positive peaks, and CH₂ signals as negative peaks. Quaternary carbons are absent.

    • DEPT-90: Shows only CH signals.

This technique is essential for unambiguously assigning the C2/C6 (CH₂), C3/C5 (CH₂), and any substituted CH carbons on the ring.

Conformational Dynamics: A System in Motion

A static picture of a single chair conformer is often insufficient. Piperidine derivatives are dynamic molecules, and NMR is uniquely suited to study these dynamics.

  • Ring Inversion: The piperidine ring undergoes rapid "chair-flipping" at room temperature. This process exchanges axial and equatorial positions. If this inversion is fast on the NMR timescale, the observed chemical shifts and coupling constants are a weighted average of the two chair conformers. By lowering the temperature (Variable Temperature or VT-NMR), this process can be slowed, allowing for the observation of distinct signals for each conformer.[5][6] This allows for the determination of the free energy difference (ΔG°) between the conformers.

  • Nitrogen Inversion: The nitrogen atom also undergoes rapid inversion, which interconverts the axial and equatorial positions of its lone pair and any N-substituent. This process can also be studied by VT-NMR.[7] The conformational preference of N-substituents has a profound impact on the overall shape and reactivity of the molecule.

Experimental Protocols: From Sample to Structure

Achieving high-quality, interpretable NMR data requires meticulous sample preparation and a logical approach to data acquisition.

Protocol 1: NMR Sample Preparation

Causality: The quality of the NMR spectrum is directly dependent on the quality of the sample. Proper solvent selection ensures sample solubility and avoids interfering signals, while filtration removes paramagnetic impurities that can broaden NMR signals.

  • Mass Determination: Accurately weigh 5-10 mg of the purified piperidine derivative into a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble.

    • Chloroform-d (CDCl₃): A good first choice for many non-polar to moderately polar organic compounds.

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): For more polar compounds. Note that it is hygroscopic.

    • Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O): For highly polar or salt forms. Be aware that labile protons (e.g., N-H, O-H) will exchange with deuterium, causing their signals to disappear from the ¹H spectrum.[8]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. If an internal standard is required (for quantitative NMR), add it now. Tetramethylsilane (TMS) is the standard reference (0 ppm).

  • Transfer and Filtration: Gently vortex the vial to dissolve the sample completely. Transfer the solution to a clean NMR tube using a pipette fitted with a small cotton or glass wool plug to filter out any particulate matter.

  • Labeling: Clearly label the NMR tube with the sample identification.

Protocol 2: NMR Data Acquisition Workflow

Causality: A hierarchical approach to data acquisition is most efficient. 1D spectra provide the initial overview, while targeted 2D experiments are used to solve specific structural questions and resolve ambiguities.

G cluster_prep Preparation cluster_1D 1D Experiments cluster_2D 2D Experiments (If Needed) cluster_analysis Analysis & Elucidation SamplePrep Sample Preparation (Protocol 1) Proton 1. Acquire 1H Spectrum (Identify proton signals, integrations, multiplicities) SamplePrep->Proton Carbon 2. Acquire 13C Spectrum (Count carbon environments) Proton->Carbon Structure Final Structure & Conformation Proton->Structure Is structure simple? DEPT 3. Acquire DEPT-135 (Determine CH, CH2, CH3) Carbon->DEPT Carbon->Structure Is structure simple? COSY 4. COSY (H-H Connectivity) DEPT->COSY Is structure ambiguous? DEPT->Structure Is structure simple? HSQC 5. HSQC (Direct H-C Correlation) COSY->HSQC COSY->Structure HMBC 6. HMBC (Long-Range H-C Correlation) HSQC->HMBC HSQC->Structure NOESY 7. NOESY / ROESY (Spatial Proximity / Conformation) HMBC->NOESY HMBC->Structure NOESY->Structure G cluster_piperidine Substituted Piperidine cluster_substituent Substituent C2 C2 H2a H2a C2->H2a H2e H2e C2->H2e H2a->C2 HSQC (¹J) H3a H3a H2a->H3a COSY (³J) H_sub H' H2a->H_sub NOESY (Through Space) C3 C3 C3->H3a C4 C4 Subst R C4->Subst C_sub C' C_sub->H_sub H_sub->C4 HMBC (³J)

Caption: Key 2D NMR correlations for structural analysis.

Conclusion

1H and 13C NMR spectroscopy, complemented by 1D and 2D techniques, are indispensable tools in the arsenal of chemists working with piperidine derivatives. A thorough understanding of the fundamental principles of chemical shift and coupling constants allows for detailed conformational analysis, while a systematic experimental approach ensures the acquisition of high-quality data. By leveraging the full power of modern NMR, researchers can confidently elucidate the complex three-dimensional structures of these vital pharmaceutical building blocks, paving the way for the development of safer and more effective medicines.

References

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(8), 2149–2157. [Link]

  • Tantawy, A. S. (2014). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. [Link]

  • Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst". Royal Society of Chemistry. [Link]

  • Kuhne, J., et al. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • D'Alonzo, D., et al. (2020). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. National Institutes of Health. [Link]

  • Srivastava, S., et al. (2001). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Optica Publishing Group. [Link]

  • Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. American Chemical Society. [Link]

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. [Link]

  • Alan, G. J. (Ed.). (1991). Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. Elsevier. [Link]

Sources

Troubleshooting & Optimization

Navigating the Challenges of Aqueous Solubility for 4-(Ethylamino)piperidine-4-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Researchers and drug development professionals frequently encounter hurdles when working with novel chemical entities. One of the most common yet critical challenges is achieving adequate solubility in aqueous media for biological assays and formulation development. This technical support guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) specifically tailored to address the solubility issues associated with 4-(Ethylamino)piperidine-4-carboxamide.

Understanding the Molecule: A Structural Perspective on Solubility

4-(Ethylamino)piperidine-4-carboxamide is a piperidine derivative containing key functional groups that influence its solubility. The piperidine ring itself is a basic heterocyclic amine. The presence of a primary carboxamide and a secondary ethylamino group further contributes to the molecule's chemical properties. While the parent piperidine molecule is miscible with water, the substituents on 4-(Ethylamino)piperidine-4-carboxamide create a more complex solubility profile. The interplay between the hydrophobic ethyl group and the hydrophilic amine and amide functionalities dictates its behavior in aqueous solutions.

The basic nature of the two amino groups suggests that the solubility of this compound will be highly dependent on the pH of the solution. Protonation of these amines at acidic pH is expected to significantly increase its aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving 4-(Ethylamino)piperidine-4-carboxamide in neutral aqueous buffers (e.g., PBS pH 7.4). Is this expected?

A1: Yes, it is not uncommon to experience limited solubility of substituted piperidine derivatives in neutral aqueous buffers. The free base form of the molecule may have insufficient polarity to readily dissolve in water at neutral pH. At pH 7.4, the amino groups may not be fully protonated, thus limiting the ionic interactions with water that favor dissolution.

Q2: What is the first and most critical step I should take to improve the solubility of this compound in an aqueous solution?

A2: The most effective initial step is to adjust the pH of your solvent. Given the presence of two basic amine groups, lowering the pH will lead to their protonation, forming more soluble salt forms of the compound. A stepwise acidification of your aqueous solvent is the recommended starting point.

Q3: Are there commercially available salt forms of this compound that might be more soluble?

A3: Yes, the dihydrochloride salt of 4-(ethylamino)piperidine-4-carboxamide is commercially available.[1] This indicates that forming a salt of the compound is a recognized method for enhancing its aqueous solubility. Utilizing a pre-formed salt can often be more convenient than preparing an acidic solution in the lab.

Q4: Can I use organic co-solvents to dissolve this compound for my in vitro assays?

A4: The use of organic co-solvents such as dimethyl sulfoxide (DMSO) or ethanol is a common practice for solubilizing compounds for in vitro studies. A concentrated stock solution can be prepared in a suitable organic solvent and then diluted into the aqueous assay buffer. However, it is crucial to be mindful of the final concentration of the organic solvent in your experiment, as it can impact the biological system you are studying.

Q5: Will heating the solution help to dissolve 4-(Ethylamino)piperidine-4-carboxamide?

A5: Gentle heating can increase the rate of dissolution and, in many cases, the solubility of a compound. However, it is essential to first assess the thermal stability of 4-(Ethylamino)piperidine-4-carboxamide to avoid degradation. If you choose to heat the solution, do so cautiously and monitor for any changes in the appearance or properties of the compound.

Comprehensive Troubleshooting Guide

This section provides a systematic approach to overcoming solubility challenges with 4-(Ethylamino)piperidine-4-carboxamide.

Step 1: Initial Solubility Assessment in Common Solvents

Before proceeding with complex formulations, it is prudent to perform a basic solubility test in a panel of common laboratory solvents. This will provide a foundational understanding of the compound's properties.

SolventExpected Qualitative SolubilityRationale
Water (neutral pH)Low to ModerateThe free base may have limited aqueous solubility.
0.1 M HClHighAcidic pH will protonate the basic amines, forming a soluble salt.
EthanolModerate to HighThe compound is likely to have good solubility in polar protic solvents.
DMSOHighA common polar aprotic solvent for creating stock solutions of organic molecules.
PBS (pH 7.4)LowSimilar to neutral water, solubility is expected to be limited.

Experimental Protocol: Qualitative Solubility Assessment

  • Add approximately 1-2 mg of 4-(Ethylamino)piperidine-4-carboxamide to a small glass vial.

  • Add 1 mL of the test solvent.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect for the presence of undissolved solid.

  • If the compound dissolves, add another 1-2 mg and repeat until saturation is reached to get a semi-quantitative estimate.

Step 2: Systematic pH Adjustment

As previously mentioned, pH is a critical determinant of this compound's aqueous solubility. The following workflow outlines a systematic approach to finding the optimal pH for dissolution.

Experimental Workflow: pH-Dependent Solubility

G start Start: Undissolved Compound in Aqueous Buffer add_acid Add 0.1 M HCl dropwise while stirring start->add_acid check_dissolution Observe for Dissolution add_acid->check_dissolution check_dissolution->add_acid No success Compound Dissolved: Record pH and Concentration check_dissolution->success Yes failure Still Undissolved: Proceed to Co-solvent check_dissolution->failure After several additions measure_ph Measure Final pH success->measure_ph

Caption: Workflow for pH adjustment to enhance solubility.

Step 3: The Use of Co-solvents

If pH adjustment alone is insufficient or not compatible with your experimental system, the use of a water-miscible organic co-solvent is the next logical step.

Recommended Co-solvents:

  • Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent for creating high-concentration stock solutions.

  • Ethanol: A less toxic alternative to DMSO, suitable for many biological applications.

  • Polyethylene Glycol (PEG 300 or 400): Often used in formulation development to improve the solubility of poorly water-soluble drugs.

Experimental Protocol: Preparing a Stock Solution with a Co-solvent

  • Weigh out a precise amount of 4-(Ethylamino)piperidine-4-carboxamide.

  • Add a minimal amount of the chosen co-solvent (e.g., DMSO) to completely dissolve the compound, creating a high-concentration stock solution (e.g., 10-50 mM).

  • For your experiment, perform a serial dilution of the stock solution into your aqueous buffer.

  • Crucial Consideration: Always ensure the final concentration of the co-solvent in your assay is low enough to not affect the biological system (typically <1% for DMSO).

Step 4: Physical Methods for Enhancing Dissolution

In some instances, the rate of dissolution can be a limiting factor. The following physical methods can be employed to expedite this process.

  • Sonication: Applying ultrasonic energy can help to break down solid aggregates and increase the surface area of the compound exposed to the solvent.

  • Gentle Heating: As discussed, cautiously warming the solution can increase the kinetic energy of the system and promote dissolution.

Troubleshooting Flowchart: A Systematic Approach

G start Start: Solubility Issue with 4-(Ethylamino)piperidine-4-carboxamide ph_adjust Attempt pH Adjustment (Acidification) start->ph_adjust co_solvent Use a Co-solvent (e.g., DMSO) to create a stock solution ph_adjust->co_solvent Unsuccessful or Incompatible success Solubility Achieved ph_adjust->success Successful physical_methods Employ Physical Methods (Sonication, Gentle Heating) co_solvent->physical_methods Precipitation upon dilution co_solvent->success Successful salt_form Consider using the Dihydrochloride Salt Form physical_methods->salt_form Still Unsuccessful physical_methods->success Successful salt_form->success Successful

Caption: A logical progression for troubleshooting solubility issues.

Stability Considerations

While focusing on dissolution, it is imperative to consider the chemical stability of 4-(Ethylamino)piperidine-4-carboxamide in your chosen solvent system. The amide functionality could be susceptible to hydrolysis under strongly acidic or basic conditions, especially when combined with elevated temperatures. It is recommended to prepare fresh solutions and avoid long-term storage in highly acidic or basic aqueous environments unless stability has been confirmed.

Conclusion

Addressing the solubility of 4-(Ethylamino)piperidine-4-carboxamide in aqueous solutions requires a systematic and informed approach. By understanding the chemical nature of the molecule and methodically exploring the effects of pH, co-solvents, and physical interventions, researchers can successfully prepare solutions suitable for a wide range of experimental applications. When persistent solubility issues arise, the use of the commercially available dihydrochloride salt is a highly recommended and efficient alternative.

References

  • PubChem. 4-(Ethylamino)piperidine-4-carboxamide. National Center for Biotechnology Information. [Link]

  • Lawong, A., et al. (2023).
  • Baig, S. Y., et al. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice.
  • Watson International Ltd. 4-(ethylamino)piperidine-4-carboxamide CAS NO.84100-54-9. [Link]

  • Krasavin, M. (2022).
  • Isidro-Llobet, A., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases.
  • Ye, Z., et al. (2021).
  • PharmaCompass. piperidine-4-carboxamide. [Link]

  • RCSB PDB. Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams.
  • ChemRxiv. Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. [Link]

  • Google Patents. Detection method for determining piperidine residue in bulk drug.
  • Al-kassas, R., et al. (2022). Formulation and Evaluation of Supramolecular Food-Grade Piperine HP β CD and TPGS Complex: Dissolution, Physicochemical Characterization, Molecular Docking, In Vitro Antioxidant Activity, and Antimicrobial Assessment. PubMed Central.
  • Lead Sciences. 4-(Ethylamino)piperidine-4-carboxamide. [Link]

  • PubChem. 4-Anilinopiperidine-4-carboxamide. National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl 4-piperidinecarboxylate. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Purification of 4-(Ethylamino)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 4-(Ethylamino)piperidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for common challenges encountered during the purification of this polar molecule.

Introduction

4-(Ethylamino)piperidine-4-carboxamide is a key building block in medicinal chemistry, often utilized in the synthesis of various pharmaceutical agents.[1][2] Its structure, containing both a basic secondary amine and a polar carboxamide group, presents unique purification challenges. This guide offers practical, experience-driven advice to help you achieve the desired purity for your downstream applications.

A likely synthetic route to this compound involves a Strecker synthesis, starting from a suitable N-protected-4-piperidone, ethylamine, and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile to the desired carboxamide.[3][4] This synthetic pathway can introduce a variety of impurities that must be effectively removed.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your crude product.

Problem 1: Low overall yield after purification.

Possible Cause 1: Inefficient Extraction

Due to its polarity, 4-(Ethylamino)piperidine-4-carboxamide may have significant solubility in aqueous layers during workup, leading to product loss.

  • Solution:

    • pH Adjustment: Before extraction with an organic solvent, ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the piperidine nitrogen, thereby reducing its aqueous solubility.

    • Salting Out: Saturate the aqueous layer with sodium chloride before extraction. This decreases the polarity of the aqueous phase and reduces the solubility of your organic product.

    • Choice of Solvent: Use a more polar extraction solvent like dichloromethane (DCM) or a mixture of DCM with isopropanol (e.g., 9:1) for more efficient extraction of this polar compound.

    • Multiple Extractions: Perform multiple extractions (at least 3-4) with smaller volumes of organic solvent rather than a single extraction with a large volume.

Possible Cause 2: Product Degradation on Silica Gel

The basic nature of the piperidine nitrogen can lead to strong, sometimes irreversible, binding or degradation on standard acidic silica gel during column chromatography.

  • Solution:

    • Deactivate Silica Gel: Pre-treat your silica gel by flushing the packed column with your eluent containing a small amount of a basic modifier, such as 0.5-2% triethylamine or ammonia in methanol, before loading your crude product.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral or basic alumina.

    • Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase chromatography on a C18 column may be a suitable alternative.

Problem 2: Persistent impurity with a similar polarity to the product.

Possible Cause: Unreacted Starting Material or Intermediate

Impurities such as the starting N-protected-4-piperidone or the intermediate α-aminonitrile can be difficult to separate from the final product due to similar polarities.

  • Solution: Multi-modal Purification Strategy

    • Acid-Base Extraction: Begin with an acid-base extraction to separate basic compounds (your product and any amine-containing starting materials/intermediates) from neutral or acidic impurities.

    • Crystallization: Attempt crystallization to selectively isolate the desired product. The difference in crystal lattice energy between your product and the impurity can allow for effective separation.

    • Chromatography Optimization: If chromatography is necessary, screen different solvent systems and stationary phases. A gradient elution may be required to achieve separation. Consider more specialized techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) for highly polar compounds.

Problem 3: Oily product that fails to crystallize.

Possible Cause 1: Residual Solvent

Even small amounts of residual solvent can inhibit crystallization.

  • Solution:

    • High Vacuum Drying: Dry your product under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.

    • Azeotropic Removal: Dissolve the oily product in a suitable solvent (e.g., toluene) and evaporate the solvent. Repeat this process a few times to azeotropically remove residual solvents.

Possible Cause 2: Presence of Impurities

Impurities can act as "crystal poisons," disrupting the formation of a crystal lattice.

  • Solution:

    • Re-purification: Subject the oily product to another round of purification, such as column chromatography, to remove the impurities.

    • Solvent Screening for Crystallization: Experiment with a variety of solvents and solvent systems (e.g., ethanol/ether, methanol/acetone, isopropanol/heptane) to find conditions that promote crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 4-(Ethylamino)piperidine-4-carboxamide?

Based on a probable Strecker synthesis pathway, the most common impurities include:

  • Unreacted Starting Materials: N-protected-4-piperidone and ethylamine.

  • Intermediate: The corresponding 4-(ethylamino)piperidine-4-carbonitrile.

  • Hydrolysis Byproduct: 4-(Ethylamino)piperidine-4-carboxylic acid, if the hydrolysis of the nitrile proceeds too far.

  • Reagents and their byproducts.

Q2: How can I effectively monitor the purity of my product during purification?

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of your purification. Use a suitable mobile phase (e.g., DCM/Methanol with a small amount of triethylamine) and a visualization agent like potassium permanganate or iodine.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For a more detailed analysis, LC-MS can provide information on the number of components in your sample and their molecular weights, which can help in identifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool for assessing the purity of your final product and identifying any remaining impurities.

Q3: What is the best general approach for purifying a polar basic compound like this?

A multi-step approach is often the most effective:

Purification_Workflow

Q4: Can I use acid-base extraction to separate my product from the intermediate nitrile?

Yes, to some extent. Both your final product and the intermediate α-aminonitrile are basic and will be extracted into the aqueous acidic phase. However, there might be a slight difference in their basicity (pKa) that could be exploited through careful pH control during extraction, though this is often challenging to achieve with high selectivity. It is generally more effective to separate these compounds using chromatography or crystallization after the initial acid-base extraction has removed non-basic impurities.

Experimental Protocols

Protocol 1: General Acid-Base Extraction

This protocol is designed to separate your basic product from neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic product will be protonated and move into the aqueous layer.

  • Separation: Separate the two layers. The organic layer contains neutral impurities and can be set aside.

  • Basification: Cool the aqueous layer in an ice bath and add a strong base, such as 2M NaOH, until the pH is >10. This will deprotonate your product.

  • Re-extraction: Extract the now basic aqueous layer multiple times with DCM.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified basic product.

Protocol 2: Recrystallization

This protocol can be used to further purify the product obtained from extraction.

  • Solvent Selection: In a small test tube, dissolve a small amount of your crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., methanol, ethanol, or isopropanol).

  • Induce Crystallization: Slowly add a less polar "anti-solvent" (e.g., diethyl ether, hexanes, or acetone) dropwise until the solution becomes slightly cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Data Presentation

Table 1: Solvent Properties for Purification

SolventPolarity IndexBoiling Point (°C)Use Case
Dichloromethane3.139.6Extraction, Chromatography
Methanol5.164.7Chromatography, Crystallization
Ethanol4.378.4Crystallization
Isopropanol3.982.6Crystallization
Ethyl Acetate4.477.1Extraction, Chromatography
Hexanes0.169Chromatography, Anti-solvent
Diethyl Ether2.834.6Anti-solvent

References

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC.
  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
  • Ritter reaction. Wikipedia.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Piperidine Synthesis. DTIC.
  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed.
  • Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil.
  • Method for synthesizing 1-boc-4-aminopiperidine.
  • Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions. Organic & Biomolecular Chemistry (RSC Publishing).
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Taylor & Francis Online.
  • Reductive amin
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice.
  • 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides.
  • ChemInform Abstract: 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α- Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides.
  • 4-(Ethylamino)piperidine-4-carboxamide. PubChem.
  • 4-Aminopiperidine-4-carboxamide dihydrochloride. Smolecule.
  • Process for preparing piperidine-4-carbothioamide hydrochloride.
  • RSC Medicinal Chemistry.

Sources

Validation & Comparative

A Comparative Guide to Akt Kinase Inhibitors: Evaluating the Piperidine-4-Carboxamide Scaffold and Beyond

Author: BenchChem Technical Support Team. Date: February 2026

The serine/threonine kinase Akt (also known as Protein Kinase B) is a central node in the PI3K/Akt/mTOR signaling pathway, a cascade fundamental to cellular processes including growth, proliferation, survival, and metabolism.[1][2] Its hyperactivation is a common feature in a multitude of human cancers, making it a prime therapeutic target for drug development.[3] This guide provides a comparative analysis of inhibitors targeting this critical kinase. We will begin by examining the chemical entity 4-(Ethylamino)piperidine-4-carboxamide, clarifying its role not as a direct inhibitor but as a foundational scaffold. We will then benchmark its more complex, clinically-evaluated derivatives against other classes of Akt inhibitors, providing the experimental frameworks necessary for their characterization.

The Piperidine-4-Carboxamide Scaffold: A Building Block for Potent Inhibitors

A search of the public chemical and biological databases for 4-(Ethylamino)piperidine-4-carboxamide reveals its basic chemical properties but does not provide evidence of its activity as an Akt kinase inhibitor.[4]

Table 1: Chemical Profile of 4-(Ethylamino)piperidine-4-carboxamide

PropertyValueSource
IUPAC Name 4-(ethylamino)piperidine-4-carboxamidePubChem[4]
Molecular Formula C₈H₁₇N₃OPubChem[4]
Molecular Weight 171.24 g/mol PubChem[4]
CAS Number 84100-54-9PubChem[4]
Reported Akt Activity Not Documented in Public Literature-

While 4-(Ethylamino)piperidine-4-carboxamide itself is not a recognized inhibitor, its core structure, the piperidine-4-carboxamide moiety, is a privileged scaffold in medicinal chemistry.[5] It serves as a versatile three-dimensional framework used to orient functional groups for optimal interaction with a target protein. In the context of Akt, this scaffold has been instrumental in the development of highly potent and selective ATP-competitive inhibitors.[6][7] For example, the discovery of Capivasertib (AZD5363) involved the elaboration of a 4-aminopiperidine-4-carboxamide core, demonstrating the value of this chemical starting point.[8][9]

The Akt Signaling Pathway: A Key Target in Oncology

To understand how inhibitors function, we must first visualize the pathway they target. The PI3K/Akt pathway is initiated by growth factor signaling, leading to the activation of PI3K, which phosphorylates PIP2 to PIP3. PIP3 recruits Akt to the cell membrane, where it is activated by PDK1 and mTORC2. Activated Akt then phosphorylates a host of downstream substrates to drive cell growth and survival.

Akt_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt (Inactive) PIP3->Akt PDK1 PDK1 Akt_active Akt (Active) PDK1->Akt_active Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt_active Phosphorylates (Ser473) Downstream Downstream Targets (PRAS40, GSK3β, FOXO) Akt_active->Downstream Phosphorylates Cell_Response Cell Growth, Survival, Proliferation Downstream->Cell_Response Regulates

Caption: The PI3K/Akt signaling pathway.

A Landscape of Clinically Relevant Akt Inhibitors

Akt inhibitors are broadly classified by their mechanism of action. This distinction is critical as it influences their specificity, efficacy, and potential resistance mechanisms.[10][11]

These molecules bind to the ATP-binding pocket of the Akt kinase domain, directly competing with endogenous ATP and preventing the phosphorylation of downstream substrates.[12] This class includes some of the most clinically advanced Akt inhibitors.

  • Capivasertib (AZD5363): A potent, pan-Akt inhibitor built upon a 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide scaffold.[8][9] It has shown significant promise in clinical trials, particularly in combination with fulvestrant for HR-positive, HER2-negative advanced breast cancer.[13][14]

  • Ipatasertib (GDC-0068): Another selective, ATP-competitive pan-Akt inhibitor.[15] Clinical development has explored its use in various solid tumors, often in combination with other agents like paclitaxel, though with mixed results in some trials.[13][16]

Allosteric inhibitors do not bind to the active site. Instead, they bind to a distinct pocket at the interface of the pleckstrin homology (PH) and kinase domains.[12] This binding event locks Akt in an inactive conformation, preventing its recruitment to the cell membrane and subsequent activation.[17][18] This mechanism can offer greater selectivity over other kinases.[11][19]

  • MK-2206: The most well-characterized allosteric Akt inhibitor. It is a pan-Akt inhibitor with slightly higher potency for Akt1/2 over Akt3.[1] While its single-agent activity has been limited, it has been extensively tested in combination therapies.[1] Common side effects associated with Akt inhibition, such as rash and hyperglycemia, have been noted in its clinical evaluation.[1]

Caption: Mechanisms of ATP-Competitive vs. Allosteric Akt Inhibition.

Comparative Analysis of Leading Akt Inhibitors

The choice of an inhibitor for research or clinical development depends on a variety of factors, including potency, selectivity, and mechanism of action.

Table 2: Comparison of Representative Akt Kinase Inhibitors

InhibitorClassMechanism of ActionPotency (IC₅₀)Key Clinical Findings / Common Side Effects
Capivasertib ATP-CompetitivePan-Akt inhibitor; competes with ATP at the kinase domain active site.[14]Akt1: ~3 nM, Akt2: ~8 nM, Akt3: ~8 nMImproved progression-free survival in certain breast cancers; side effects include diarrhea, hyperglycemia, and rash.[13][14]
Ipatasertib ATP-CompetitivePan-Akt inhibitor; competes with ATP at the kinase domain active site.[15]Akt1: ~5 nM, Akt2: ~18 nM, Akt3: ~64 nMEvaluated in multiple solid tumors; common adverse events include diarrhea, rash, and nausea.[1][15]
MK-2206 AllostericPan-Akt inhibitor; binds to an allosteric site, locking the kinase in an inactive conformation.[12][19]Akt1: ~5 nM, Akt2: ~12 nM, Akt3: ~65 nMManageable safety profile, but limited single-agent efficacy; dose-limiting toxicities include skin rash and stomatitis.[1]
Experimental Protocols for Characterizing Akt Inhibitors

Validating and comparing Akt inhibitors requires a multi-step experimental approach, moving from biochemical potency to cellular on-target effects and finally to a phenotypic outcome.

Experimental_Workflow cluster_workflow Inhibitor Characterization Workflow Biochem Step 1: Biochemical Assay (In Vitro Kinase Assay) Cellular Step 2: Cellular Assay (Western Blot) Biochem->Cellular Confirm On-Target Effect in Cells Biochem_desc Determines direct enzyme inhibition (IC₅₀) Biochem->Biochem_desc Phenotype Step 3: Phenotypic Assay (Cell Viability) Cellular->Phenotype Measure Biological Outcome Cellular_desc Measures inhibition of downstream signaling (e.g., p-PRAS40) Cellular->Cellular_desc Phenotype_desc Quantifies impact on cell proliferation or death (EC₅₀) Phenotype->Phenotype_desc

Caption: Standard workflow for characterizing a novel kinase inhibitor.

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against purified Akt enzyme. The ADP-Glo™ Kinase Assay is a common format that measures ADP production as an indicator of kinase activity.[20]

  • Reagent Preparation:

    • Prepare a Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT).[20]

    • Serially dilute the test inhibitor in DMSO, followed by a further dilution in Kinase Buffer.

    • Prepare solutions of purified recombinant Akt1 enzyme, an appropriate peptide substrate (e.g., a GSK3-derived peptide), and ATP in Kinase Buffer. The ATP concentration should be at or near the Michaelis constant (Km) for an accurate IC₅₀ determination.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the diluted inhibitor.

    • Add 2 µL of the enzyme solution.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (ADP-Glo™ Protocol):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[20]

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.[20]

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the normalized signal versus the log of inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

This protocol assesses the ability of an inhibitor to block Akt signaling within cancer cells by measuring the phosphorylation of a direct downstream substrate, PRAS40, at the Thr246 site.[21][22]

  • Cell Culture and Treatment:

    • Plate a cancer cell line with a known active PI3K/Akt pathway (e.g., MCF7, PC-3) in 6-well plates and allow them to adhere overnight.

    • Starve the cells in serum-free media for 4-6 hours to reduce basal Akt activity.

    • Pre-treat the cells with various concentrations of the Akt inhibitor for 1-2 hours.

    • Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 20 minutes to induce robust Akt activation.[21]

  • Lysate Preparation:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size on an 8-12% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-PRAS40 (Thr246).

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal protein loading, strip the membrane and re-probe for total PRAS40[23] and/or a loading control like β-actin.

This protocol quantifies the effect of an inhibitor on cell proliferation and viability. The CellTiter-Glo® Luminescent Cell Viability Assay measures ATP levels as an indicator of metabolically active cells.[24][25]

  • Cell Plating:

    • Seed cancer cells in an opaque-walled 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the Akt inhibitor. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO₂.

  • Signal Detection (CellTiter-Glo® Protocol):

    • Allow the plate and the CellTiter-Glo® Reagent to equilibrate to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[24]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[24]

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control cells.

    • Plot the normalized viability versus the log of inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the half-maximal effective concentration (EC₅₀).

Conclusion

The landscape of Akt kinase inhibitors is diverse and evolving. While the specific molecule 4-(Ethylamino)piperidine-4-carboxamide is best understood as a chemical scaffold rather than an active inhibitor, its structural motif is central to the design of clinically successful drugs like Capivasertib. A thorough comparison of leading inhibitors reveals critical differences between ATP-competitive and allosteric mechanisms, which have profound implications for drug specificity, efficacy, and the emergence of resistance. The rigorous application of the biochemical, cellular, and phenotypic assays detailed here is essential for the continued development of novel and effective therapies targeting the vital Akt signaling node.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 96573, 4-(Ethylamino)piperidine-4-carboxamide. PubChem. [Link]

  • Yap, T. A., et al. (2021). Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine. Expert Opinion on Drug Discovery, 16(11), 1269-1284. [Link]

  • Bond, M. J., et al. (2022). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. [Link]

  • Lazar, L., et al. (2000). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ARKIVOC. [Link]

  • Chatzileontiadou, D. S. M., et al. (2020). Inhibitors in AKTion: ATP-competitive vs allosteric. Biochemical Society Transactions, 48(3), 877–888. [Link]

  • Baig, S. Y., et al. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 9(4). [Link]

  • Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(10), 4081-4094. [Link]

  • Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]

  • Weisner, J., et al. (2019). Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors. Molecular Cancer Research. [Link]

  • Engelman, J. A. (2020). Spotlight on AKT: Current Therapeutic Challenges. ACS Medicinal Chemistry Letters, 11(4), 433-435. [Link]

  • ResearchGate. (2023). Akt Inhibitor Advancements: From Capivasertib Approval to Covalent-Allosteric Promises. [Link]

  • Wang, S., et al. (2020). Phosphorylation of PRAS40 contributes to the activation of the PI3K/AKT/mTOR signaling pathway and the inhibition of autophagy following status epilepticus in rats. Experimental and Therapeutic Medicine, 20(4), 3357-3365. [Link]

  • MedChemica. (n.d.). Discovery Of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), An Orally Bioavailable, Potent Inhibitor Of Akt. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Al-Sanea, M. M., et al. (2020). Selectivity Studies and Free Energy Calculations of AKT Inhibitors. Molecules, 25(22), 5393. [Link]

  • Patsnap Synapse. (2025). What's the latest update on the ongoing clinical trials related to Akt-1? [Link]

  • Weisner, J., et al. (2019). Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors. bioRxiv. [Link]

  • Lee, H., et al. (2013). Discovery of Akt Kinase Inhibitors through Structure-Based Virtual Screening and Their Evaluation as Potential Anticancer Agents. Molecules, 18(11), 13416-13429. [Link]

  • ResearchGate. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]p yrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. [Link]

  • Affinity Biosciences. (n.d.). PRAS40 Antibody. [Link]

  • Mao, Y., et al. (2011). Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain. PLoS ONE, 6(11), e27699. [Link]

  • Defense Technical Information Center. (1995). Piperidine Synthesis. [Link]

  • The Institute of Cancer Research. (2022). AKT inhibitors: a new type of targeted cancer drug. [Link]

  • Korwar, S., et al. (2023). ATP-competitive and allosteric inhibitors induce differential conformational changes at the autoinhibitory interface of Akt1. Journal of Biological Chemistry, 299(4), 104595. [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4). [Link]

  • Criscitiello, C., et al. (2021). The emerging role of capivasertib in breast cancer. Expert Opinion on Investigational Drugs, 30(5), 475-484. [Link]

  • AAPPTec. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H- pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]

  • Sancak, Y., et al. (2007). The Proline-rich Akt Substrate of 40 kDa (PRAS40) Is a Physiological Substrate of Mammalian Target of Rapamycin Complex 1. Journal of Biological Chemistry, 282(36), 25911-25921. [Link]

  • ResearchGate. (n.d.). Structure of the carboxamide‐containing compounds D–F. [Link]

  • Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. [Link]

  • Yap, T. A., et al. (2021). Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine. Taylor & Francis Online. [Link]

  • Watson International Ltd. (n.d.). 4-(ethylamino)piperidine-4-carboxamide CAS NO.84100-54-9. [Link]

  • University of Washington. (2022). AKT Inhibition Sensitizes to Polo-Like Kinase 1 Inhibitor Onvansertib in Prostate Cancer. AACR Publications. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. [Link]

  • Wang, Y., et al. (2018). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. Bioorganic & Medicinal Chemistry Letters, 28(17), 2913-2917. [Link]

  • Edmondson, S. D., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry, 50(8), 1779-1782. [Link]

Sources

A Senior Application Scientist's Guide to the In Vivo Validation of 4-(Ethylamino)piperidine-4-carboxamide Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From Bench to Preclinical Efficacy

The journey of a novel chemical entity from synthesis to a potential therapeutic is paved with rigorous validation. 4-(Ethylamino)piperidine-4-carboxamide, a compound of interest, belongs to the piperidine class of molecules, a scaffold present in numerous pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2][3] While in vitro data may suggest therapeutic promise, the true test of efficacy and safety lies within in vivo systems.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to conduct the in vivo validation of 4-(Ethylamino)piperidine-4-carboxamide. Given the nascent stage of research on this specific molecule, this document will serve as a practical "how-to" manual, drawing upon established preclinical research principles and using a hypothetical CNS therapeutic target—neuropathic pain—as a case study.[4][5] We will explore the causality behind experimental choices, establish self-validating protocols, and compare the hypothetical performance of our compound of interest against established alternatives.

Part 1: Foundational In Vivo Characterization: Knowing Your Molecule

Before assessing efficacy in a disease model, a thorough understanding of the compound's behavior in a living organism is paramount. This involves pharmacokinetic (PK), pharmacodynamic (PD), and initial safety evaluations.[6][7]

Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling

The goal of PK/PD studies is to understand what the body does to the drug (PK) and what the drug does to the body (PD).[6] For a CNS-acting drug, a critical PK parameter is its ability to cross the blood-brain barrier (BBB).[8]

Experimental Protocol: Rodent Pharmacokinetic Study

Objective: To determine the key pharmacokinetic parameters of 4-(Ethylamino)piperidine-4-carboxamide following intravenous (IV) and oral (PO) administration in rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Dosing:

    • IV Group: Administer 1-2 mg/kg of the compound via tail vein injection.

    • PO Group: Administer 5-10 mg/kg of the compound via oral gavage.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into EDTA-coated tubes.

  • Plasma and Brain Tissue Collection: At the final time point, euthanize the animals and collect both plasma and brain tissue.

  • Bioanalysis: Analyze the concentration of the compound in plasma and brain homogenates using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life (t1/2), and oral bioavailability (F%).[9] The brain-to-plasma concentration ratio will indicate BBB penetration.

Initial Safety and Tolerability Assessment

An acute toxicity study is essential to determine the maximum tolerated dose (MTD) and to identify potential safety concerns.[10]

Experimental Protocol: Acute Toxicity Study in Mice

Objective: To determine the MTD of 4-(Ethylamino)piperidine-4-carboxamide and observe any acute adverse effects.

Methodology:

  • Animal Model: Male and female CD-1 mice (n=3-5 per dose group).

  • Dose Escalation: Administer single doses of the compound at increasing concentrations (e.g., 10, 30, 100, 300 mg/kg) via the intended clinical route (e.g., oral gavage).

  • Clinical Observations: Monitor the animals closely for the first 4 hours and then daily for 14 days. Record any signs of toxicity, including changes in behavior, appearance, and motor activity (a modified Irwin test can be used).[11]

  • Body Weight: Measure body weight before dosing and at regular intervals throughout the study.

  • Endpoint: The MTD is the highest dose that does not cause significant toxicity or more than 10% body weight loss.

Part 2: Demonstrating Efficacy in a Neuropathic Pain Model

With a foundational understanding of the compound's PK/PD and safety profile, we can proceed to an efficacy study in a relevant disease model. For neuropathic pain, the Chronic Constriction Injury (CCI) model in rats is a well-validated choice.

Comparator Selection: The Importance of Benchmarking

The selection of appropriate comparators is crucial for interpreting the efficacy of a novel compound.[12][13]

  • Vehicle Control: The formulation used to deliver the test compound, but without the active ingredient. This is the baseline for comparison.

  • Positive Control: A clinically approved drug for the indication. For neuropathic pain, Gabapentin is a standard choice. This demonstrates the sensitivity of the model and provides a benchmark for efficacy.

  • Structural Analogue (Optional): A molecule structurally similar to 4-(Ethylamino)piperidine-4-carboxamide but known to be inactive in vitro. This can help confirm that the observed effects are due to the specific pharmacology of the test compound.

Experimental Protocol: Efficacy in the Rat Chronic Constriction Injury (CCI) Model

Objective: To evaluate the analgesic efficacy of 4-(Ethylamino)piperidine-4-carboxamide in a rat model of neuropathic pain compared to a vehicle and a positive control.

Methodology:

  • Animal Model: Male Sprague-Dawley rats.

  • Surgical Procedure: Induce CCI of the sciatic nerve in one hind paw under anesthesia.

  • Baseline Testing: Before starting treatment, assess baseline pain responses to confirm the development of mechanical allodynia and thermal hyperalgesia.

  • Group Allocation: Randomly and blindly assign animals to treatment groups (n=8-10 per group):

    • Vehicle Control

    • 4-(Ethylamino)piperidine-4-carboxamide (at 1-3 doses, based on PK and MTD data)

    • Gabapentin (e.g., 30-100 mg/kg, PO)

  • Dosing Regimen: Administer treatments daily for 7-14 days, starting after the establishment of neuropathic pain.

  • Behavioral Testing (Endpoints):

    • Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments at regular intervals after dosing.

    • Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source (Hargreaves test).

  • Data Analysis: Compare the changes in paw withdrawal threshold and latency between the treatment groups over time.

Part 3: Data Presentation and Interpretation

Clear and concise data presentation is essential for objective comparison.

Comparative Data Summary
Parameter 4-(Ethylamino)piperidine-4-carboxamide Gabapentin (Positive Control) Vehicle Control
Oral Bioavailability (F%) Hypothetical Value (e.g., 45%)HighN/A
Brain-to-Plasma Ratio Hypothetical Value (e.g., 1.5)ModerateN/A
Acute MTD (mg/kg) Hypothetical Value (e.g., >300)>2000N/A
Efficacy (Mechanical Allodynia Reversal) Hypothetical Value (e.g., 70% at 30 mg/kg)Hypothetical Value (e.g., 60% at 100 mg/kg)0%
Efficacy (Thermal Hyperalgesia Reversal) Hypothetical Value (e.g., 65% at 30 mg/kg)Hypothetical Value (e.g., 55% at 100 mg/kg)0%

Table 1: Hypothetical comparative data for 4-(Ethylamino)piperidine-4-carboxamide.

Part 4: Visualizing the Scientific Rationale

Diagrams are crucial for illustrating complex biological and experimental concepts.

Hypothetical Mechanism of Action

Based on the pharmacology of other piperidine derivatives, a plausible mechanism for analgesic activity could involve the modulation of voltage-gated ion channels or GPCRs involved in nociceptive signaling.

hypothetical_moa Hypothetical Signaling Pathway cluster_neuron Nociceptive Neuron Compound 4-(Ethylamino)piperidine- 4-carboxamide Target Target Receptor/ Ion Channel Compound->Target Binds and modulates Signaling Downstream Signaling Cascade Target->Signaling Inhibits Excitability Decreased Neuronal Excitability Signaling->Excitability Pain Pain Signal Transmission Excitability->Pain Reduces Analgesia Analgesic Effect

Caption: Hypothetical mechanism of action for analgesic effect.

In Vivo Validation Workflow

in_vivo_workflow In Vivo Validation Workflow cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Testing cluster_2 Phase 3: Analysis PKPD Pharmacokinetics & Pharmacodynamics Model Disease Model Induction (e.g., CCI) PKPD->Model Tox Acute Toxicity (MTD) Tox->Model Treatment Treatment with Compound, Vehicle, and Positive Control Model->Treatment Efficacy Efficacy Assessment (Behavioral Tests) Treatment->Efficacy Data Data Analysis & Interpretation Efficacy->Data GoNoGo Go/No-Go Decision for Further Development Data->GoNoGo

Caption: A streamlined workflow for in vivo validation.

Logical Relationships in Efficacy Study

logical_relationships Logical Relationships in Efficacy Study Compound Test Compound CCI_Model CCI Model (Neuropathic Pain) Compound->CCI_Model Comparator Comparator (Gabapentin) Comparator->CCI_Model Vehicle Vehicle Vehicle->CCI_Model Outcome Reversal of Allodynia/Hyperalgesia CCI_Model->Outcome Compound Comparator No_Effect No Effect CCI_Model->No_Effect Vehicle

Caption: Logical flow from intervention to outcome in the study.

Conclusion: A Path Forward

This guide outlines a rigorous, logical, and experimentally sound pathway for the in vivo validation of 4-(Ethylamino)piperidine-4-carboxamide. By systematically characterizing its pharmacokinetic profile, establishing a safety window, and then testing its efficacy in a validated disease model against appropriate comparators, researchers can generate the robust data package necessary to make informed decisions about the future development of this compound. The principles and protocols detailed herein are designed to ensure scientific integrity and provide a clear, actionable framework for advancing novel therapeutics from the laboratory toward the clinic.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • LaValle, C. R., et al. (2022). Designing an In Vivo Preclinical Research Study. Methods and Protocols, 5(4), 54. [Link]

  • Ghosh, C., et al. (2022). Role of animal models in biomedical research: a review. Journal of Animal Research and Nutrition, 7, 10. [Link]

  • Labtoo. In vivo pharmacokinetics and pharmacodynamics models. [Link]

  • Li, Y., et al. (2023). Development of animal models for emerging infectious diseases by breaking the barrier of species susceptibility to human pathogens. Zoological Research, 44(1), 1-15. [Link]

  • Patorno, E., et al. (2017). The importance and implications of comparator selection in pharmacoepidemiologic research. Epidemiology, 28(5), 736-740. [Link]

  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. [Link]

  • Wang, Y., et al. (2024). De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. Advanced Science, 11(3), e2305378. [Link]

  • Institute of Medicine (US) Forum on Neuroscience and Nervous System Disorders. (2013). Improving the Utility and Translation of Animal Models for Nervous System Disorders. National Academies Press (US). [Link]

  • Liju, V. B., Jeena, K., & Kuttan, R. (2011). An evaluation of the in vitro and in vivo antioxidant activity of poly-herbal formulations. Journal of Basic and Clinical Pharmacy, 2(3), 133–140. [Link]

  • Bespalov, A., et al. (2019). General Principles of Preclinical Study Design. In Handbook of Experimental Pharmacology. Springer. [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

  • Rather, R. A., & Bhagat, M. (2018). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Molecular Neurobiology, 55(1), 349-360. [Link]

  • Rajivgandhi, G., et al. (2020). Epidemiological Study of Multidrug Resistant and Efficiency of Piperidine Compounds against Hospital Acquired Opportunistic Pathogens in Tamil Nadu, India. Journal of Pure and Applied Microbiology, 14(1), 53-65. [Link]

  • Gabrielsson, J., & Weiner, D. (2012). Optimising in vivo pharmacology studies--Practical PKPD considerations. Journal of Pharmacological and Toxicological Methods, 66(1), 53-61. [Link]

  • Intertek. Comparator Studies for Pharmaceuticals. [Link]

  • Altasciences. Small Molecule Safety Assessment. [Link]

  • Stellarix. (2024). Comparator Drugs: A Critical Element in Clinical Research. [Link]

  • IITRI. Infectious Disease Animal Models. [Link]

  • ResearchGate. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. [Link]

  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 31(1), 103-118.e11. [Link]

  • American Chemical Society Publications. (2015). Discovery of Highly Orally Efficacious Piperidinyl Piperidine M2 Muscarinic Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2023). Biologic-like In Vivo Efficacy with Small Molecule Inhibitors of TNFα Identified Using Scaffold Hopping and Structure-Based Drug Design Approaches. [Link]

  • Sygnature Discovery. In vivo PK / Pharmacokinetic Studies. [Link]

  • MuriGenics. Toxicology. [Link]

  • Cushion, M. T., et al. (2006). In Vitro Selection and In Vivo Efficacy of Piperazine- and Alkanediamide-Linked Bisbenzamidines against Pneumocystis Pneumonia in Mice. Antimicrobial Agents and Chemotherapy, 50(7), 2345–2352. [Link]

  • Ebenezer, O., et al. (2024). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Scientific Reports, 14(1), 226. [Link]

  • ResearchGate. (2024). Animal models of CNS disorders. [Link]

  • NAMSA. (2024). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. [Link]

  • Patsnap. (2024). What models are used in in vivo pharmacokinetics studies?. [Link]

  • Noel, G. J. (2020). FDA Public Workshop Summary: Advancing Animal Models for Antibacterial Drug Development. Antimicrobial Agents and Chemotherapy, 64(12), e01664-20. [Link]

  • ResearchGate. (2024). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. [Link]

  • World Health Organization. (2015). Annex 11 Guidance on the selection of comparator pharmaceutical products for equivalence assessment of interchangeable multisource. [Link]

  • U.S. Food and Drug Administration. (2020). Nonclinical Safety Assessment for Small Molecules and Biologic Drug Development. YouTube. [Link]

  • Neuroquantology. (2022). Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. [Link]

  • NC3Rs. (2016). Animal models for CNS safety pharmacology under the spotlight. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.